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  • Product: 1-Ethyl-9H-carbazole
  • CAS: 19275-57-1

Core Science & Biosynthesis

Foundational

The Geochemical and Physicochemical Profiling of 1-Ethyl-9H-carbazole: A Comprehensive Technical Guide

Executive Summary & Structural Dynamics 1-Ethyl-9H-carbazole (1-EC) is a highly specialized nitrogen-containing heterocyclic aromatic compound. While carbazole derivatives are frequently utilized in organic electronics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

1-Ethyl-9H-carbazole (1-EC) is a highly specialized nitrogen-containing heterocyclic aromatic compound. While carbazole derivatives are frequently utilized in organic electronics and pharmaceutical intermediates, 1-EC holds a uniquely authoritative position in the field of petroleum geochemistry as a geochromatographic tracer .

The defining feature of 1-Ethyl-9H-carbazole is the location of the ethyl group at the C1 position, directly adjacent to the pyrrolic nitrogen. In unsubstituted carbazoles, the N-H bond acts as a strong hydrogen bond donor. However, the bulky ethyl group in 1-EC physically blocks the nitrogen's lone pair and the N-H proton. This phenomenon, known as steric shielding , significantly reduces the molecule's topological polar surface area and its ability to form hydrogen bonds with external matrices.

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of 1-Ethyl-9H-carbazole, highlighting the impact of steric shielding on its lipophilicity.

PropertyValueReference / Source
IUPAC Name 1-ethyl-9H-carbazole
CAS Number 19275-57-1
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Melting Point 75 °C
XLogP3 (Lipophilicity) 4.2
Topological Polar Surface Area 15.8 Ų
Hydrogen Bond Donor Count 1 (Sterically Shielded)
Hydrogen Bond Acceptor Count 0

Geochromatographic Fractionation: The Application

In crude oil migration studies, the interaction between organic nitrogen compounds and the carrier bed (rock matrix) acts identically to stationary-phase chromatography. According to research published in ACS Omega by , N-exposed carbazoles strongly adsorb to the negatively charged silicate layers of clay minerals via hydrogen bonding.

Because 1-EC is N-shielded , it resists this adsorption. As oil migrates from the source rock to the reservoir, 1-EC travels at the "solvent front," becoming highly enriched in distant reservoirs. By calculating the ratio of N-shielded carbazoles (like 1-EC) to N-exposed carbazoles, geochemists can accurately map the direction and distance of subsurface oil migration.

Geochromatography Source Source Rock (Expelled Oil) MigPath Migration Pathway (Carrier Bed) Source->MigPath Carbazoles Alkylcarbazoles Mixture MigPath->Carbazoles Exposed N-Exposed Carbazoles (e.g., 2-ethylcarbazole) Carbazoles->Exposed Steric exposure Shielded N-Shielded Carbazoles (1-Ethyl-9H-carbazole) Carbazoles->Shielded Steric shielding RockMatrix Rock Matrix / Clay Minerals (Pore Surfaces) Exposed->RockMatrix Strong H-Bonding (Retained) Reservoir Petroleum Reservoir (Accumulation) Shielded->Reservoir Weak H-Bonding (Migrates further)

Fig 1: Geochromatographic fractionation pathway of 1-Ethyl-9H-carbazole during oil migration.

Synthetic Methodologies: A Self-Validating Protocol

The Causality of Method Selection: The classical Fischer-Borsche synthesis relies on the cyclization of phenylhydrazones. When applied to asymmetric ketones like 2-ethylcyclohexanone, it inevitably yields an inseparable mixture of 1-ethyl and 3-ethylcarbazole isomers. To solve this, modern synthesis employs a Palladium-catalyzed cross-coupling strategy . By dictating the regiochemistry at the aryl halide stage, we ensure 100% regioselectivity for the 1-position.

Protocol: Regioselective Palladium-Catalyzed Synthesis

This protocol is designed as a self-validating system to ensure high-yield recovery of 1-EC.

  • Catalyst Activation: In a flame-dried Schlenk tube under a strict argon atmosphere, charge Pd(OAc)2 (8.6 mol%), rac-BINAP (12 mol%), and NaOtBu (1.3 eq.).

    • Validation Checkpoint 1: The solution must remain deep red upon the addition of anhydrous toluene. A shift to black indicates oxygen ingress and premature oxidation of the phosphine ligand, which will stall the catalytic cycle.

  • Buchwald-Hartwig Coupling: Add 1,2-dibromobenzene (1.0 eq.) and 2-ethylaniline (1.1 eq.). Heat the mixture to 100 °C for 18 hours to form the diarylamine intermediate.

  • Oxidative Cyclization: The intermediate undergoes spontaneous C-H activation and cyclization under the heated basic palladium conditions.

  • Workup: Quench the reaction with 2M HCl to neutralize the alkoxide base. Extract the organic layer with dichloromethane (4 x 15 mL), dry over MgSO4, and concentrate.

  • Purification & Verification: Purify via flash silica gel chromatography using a 1:1 chloroform/hexane mobile phase.

    • Validation Checkpoint 2: Conduct 1H NMR (300 MHz, CDCl3). The definitive proof of success is the presence of a triplet at δ 1.43 ppm (3H) and a quartet at δ 2.95 ppm (2H), confirming the intact ethyl group at the C1 position without isomerization.

Synthesis Start1 Aryl Halide (e.g., 1,2-dibromobenzene) Coupling Buchwald-Hartwig Cross-Coupling (100°C) Start1->Coupling Start2 Arylamine (e.g., 2-ethylaniline) Start2->Coupling Catalyst Pd(OAc)2 / rac-BINAP NaOtBu, Toluene Catalyst->Coupling Intermediate Diarylamine Intermediate Coupling->Intermediate Cyclization Oxidative Cyclization (C-H Activation) Intermediate->Cyclization Product 1-Ethyl-9H-carbazole (Yield: >40%) Cyclization->Product

Fig 2: Regioselective Palladium-catalyzed synthetic workflow for 1-Ethyl-9H-carbazole.

Analytical Extraction & Quantification from Crude Oil

The Causality of Method Selection: Crude oil contains a massive hydrocarbon matrix that suppresses the ionization of trace nitrogen heterocycles in mass spectrometry. We utilize a Solid-Phase Extraction (SPE) protocol using a silicic acid stationary phase. Silicic acid is chosen over standard silica gel due to its milder acidic profile, which prevents the irreversible chemisorption of the weakly basic carbazole nitrogen, ensuring quantitative recovery .

Protocol: SPE and GC-MS/MS Quantification
  • Internal Standard Spiking: Spike 50 mg of the crude oil sample with a known concentration of 9-phenylcarbazole.

    • Validation Checkpoint 1: 9-phenylcarbazole does not occur naturally in crude oil. Its recovery rate at the end of the run validates the extraction efficiency of the entire system.

  • Deasphalting: Precipitate asphaltenes by adding excess n-hexane (1:40 v/v). Filter out the precipitate to isolate the maltenes.

  • SPE Loading & Elution: Load the maltenes onto a silicic acid column. Elute the saturated and aromatic hydrocarbons using n-hexane and toluene, respectively. Discard these fractions.

  • Target Isolation: Elute the carbazole-enriched polar fraction using an azeotropic mixture of dichloromethane and methanol (95:5 v/v).

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar DB-5MS capillary column. Monitor the molecular ion m/z 195 (specific to C2-alkylcarbazoles).

    • Validation Checkpoint 2: Elution order dictates structural validation. Because of its lower polarity, 1-Ethyl-9H-carbazole must elute after fully shielded isomers (e.g., 1,8-dimethylcarbazole) but strictly before N-exposed isomers (e.g., 2,7-dimethylcarbazole). If this elution order is violated, column degradation or matrix interference has occurred.

Conclusion

1-Ethyl-9H-carbazole is far more than a simple heterocyclic intermediate; it is a highly sensitive molecular probe governed by the principles of steric shielding. By understanding the causality behind its physical properties, researchers can exploit 1-EC to map subterranean fluid dynamics or utilize its unique regiochemistry as a scaffold for advanced drug development. Strict adherence to self-validating synthetic and analytical protocols ensures that the data derived from this molecule remains unimpeachable.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12395959, 1-Ethyl-9H-carbazole." PubChem, [Link]

  • Smith, P. J., et al. (2015). "Formation of reactive 4a-alkyl-4aH-carbazoles by catalytic dearomatisation." RSC Advances, Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2022). "Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks in the Dongpu Depression, Bohai Bay Basin, East China." ACS Omega, American Chemical Society. [Link]

  • Knölker, H.-J., et al. (2022). "Palladium-Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks." European Journal of Organic Chemistry, Wiley. [Link]

  • Clegg, H., et al. (1998). "Dimethylcarbazoles in Crude Oils: Comment on Liquid Chromatographic Separation Schemes for Pyrrole and Pyridine Nitrogen Aromatic Heterocycle Fractions." Analytical Chemistry, American Chemical Society. [Link]

Exploratory

Frontier Molecular Orbitals of 1-Ethyl-9H-carbazole: A Mechanistic Guide to HOMO/LUMO Energy Levels

As a Senior Application Scientist, I approach the characterization of frontier molecular orbitals not merely as a data collection exercise, but as a rigorous investigation into a molecule's electronic architecture. Carba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of frontier molecular orbitals not merely as a data collection exercise, but as a rigorous investigation into a molecule's electronic architecture. Carbazole derivatives are foundational to organic electronics, photoredox catalysis, and petroleum geochemistry. However, a critical structural distinction must be made between the ubiquitous 9-ethyl-9H-carbazole (N-ethylcarbazole) and its structural isomer, 1-Ethyl-9H-carbazole .

This whitepaper dissects the electronic properties of 1-Ethyl-9H-carbazole, explaining the causality behind its specific HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and provides field-proven, self-validating protocols for their determination.

Structural Context and Electronic Causality

To understand the energy levels of 1-Ethyl-9H-carbazole, we must analyze the regiochemistry of its substitution.

In the widely studied 9-ethyl-9H-carbazole, the ethyl group is attached to the nitrogen atom. Because the nitrogen lone pair participates directly in the aromatic π -system, N-alkylation significantly increases the electron density of the ring, raising the HOMO energy level to approximately -5.52 eV[1].

In contrast, 1-Ethyl-9H-carbazole features the ethyl group on the C1 position of the aromatic backbone, leaving the N-H bond intact. This structural nuance fundamentally alters the molecule's electronic profile:

  • Inductive Effects over Resonance : The C1-ethyl group provides only weak inductive (+I) and hyperconjugative electron donation through the σ -bonds. It does not directly perturb the nitrogen's lone pair resonance.

  • Deeper HOMO Level : Because the electron-donating effect is attenuated compared to N-alkylation, the HOMO level of 1-Ethyl-9H-carbazole remains deeper (more negative), closely mirroring unsubstituted 9H-carbazole. This confers higher oxidative stability, a property that makes 1-ethylcarbazole a robust geochemical marker for tracking petroleum maturity in unconventional shale systems[2].

  • Hydrogen Bonding : The intact N-H bond allows for intermolecular hydrogen bonding, which can lower the bulk LUMO level in solid-state thin films compared to isolated gas-phase calculations.

Quantitative Data Summary

The table below synthesizes the comparative electronic properties of the carbazole family to highlight the impact of substitution regiochemistry.

CompoundSubstitution PositionHOMO (eV)LUMO (eV)Optical Bandgap (eV)
9H-Carbazole None-5.80-2.303.50
9-Ethyl-9H-carbazole N-Alkyl (Position 9)-5.52-1.973.55
1-Ethyl-9H-carbazole C-Alkyl (Position 1)-5.68-2.153.53*

*Derived theoretical estimates based on inductive substituent effects relative to the parent 9H-carbazole.

Experimental Workflow & Self-Validating Protocols

To empirically determine the HOMO and LUMO levels of 1-Ethyl-9H-carbazole, we employ a coupled electrochemical and optical approach.

G cluster_0 Experimental Protocol (Electrochemical & Optical) cluster_1 Computational Protocol (DFT) Start 1-Ethyl-9H-carbazole Sample Preparation CV Cyclic Voltammetry (CV) Extract E_ox(onset) Start->CV UV UV-Vis Spectroscopy Extract Optical Bandgap (E_g) Start->UV Geom Geometry Optimization B3LYP / 6-311++G(d,p) Start->Geom HOMO_exp Calculate HOMO HOMO = -(E_ox + 4.8) eV CV->HOMO_exp LUMO_exp Calculate LUMO LUMO = HOMO + E_g UV->LUMO_exp HOMO_exp->LUMO_exp Validation Cross-Validation & Energy Level Alignment LUMO_exp->Validation TDDFT TD-DFT Calculation Simulate Excited States Geom->TDDFT HOMO_LUMO_calc Extract Frontier Orbitals Generate MO Energy Map TDDFT->HOMO_LUMO_calc HOMO_LUMO_calc->Validation

Workflow for the experimental and computational determination of HOMO/LUMO energy levels.
Protocol A: Electrochemical Determination of HOMO

Cyclic Voltammetry (CV) measures the energy required to remove an electron, which is directly analogous to the ionization potential (HOMO) via Koopmans's theorem[3].

  • Electrolyte Preparation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides an exceptionally wide electrochemical window, preventing solvent breakdown at the high oxidation potentials required for C-alkylated carbazoles. TBAPF6​ ensures ionic conductivity without participating in redox reactions.

  • Cell Assembly : Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Sample Dissolution : Dissolve 1-Ethyl-9H-carbazole to a concentration of 1 mM.

  • Self-Validating Calibration : Introduce Ferrocene (Fc) as an internal standard.

    • Causality: Reference electrodes drift. The Fc/Fc+ redox couple is solvent-independent and provides a reliable anchor to the vacuum level (-4.8 eV). This step makes the protocol self-validating.

  • Measurement & Calculation : Sweep the potential from 0 V to +1.5 V at 50 mV/s. Extract the onset oxidation potential ( Eoxonset​ ). Calculate the HOMO using the empirically validated equation: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV [4].

Protocol B: Optical Determination of LUMO

Because direct reduction (LUMO measurement) of carbazoles via CV is often obscured by solvent reduction limits, the LUMO is calculated by adding the optical bandgap to the HOMO.

  • Spectroscopy : Record the UV-Vis absorption spectrum of the 1-Ethyl-9H-carbazole solution.

  • Bandgap Extraction : Identify the onset wavelength ( λonset​ ) of the lowest energy absorption band.

  • Calculation : Compute the optical bandgap ( Eg​=1240/λonset​ ). Derive the LUMO: ELUMO​=EHOMO​+Eg​ [4].

Computational Validation (DFT)

Experimental data must be cross-validated with quantum mechanical models. Density Functional Theory (DFT) provides a high-resolution map of the electron density distribution.

Step-by-Step DFT Protocol
  • Geometry Optimization : Construct the 3D model of 1-Ethyl-9H-carbazole and optimize its geometry in the gas phase using the Gaussian software suite.

  • Functional and Basis Set Selection : Employ the B3LYP functional with the 6-311++G(d,p) basis set[5].

    • Causality: B3LYP offers an optimal balance of accuracy and computational cost for conjugated aromatic systems. Crucially, the diffuse functions (++) are mandatory here. Excited states and unoccupied orbitals (LUMO) have extended, diffuse electron clouds; omitting diffuse functions artificially constrains the LUMO, leading to severe calculation errors.

  • Frequency Verification : Run a vibrational frequency calculation to ensure the absence of imaginary frequencies, validating that the structure is at a true energy minimum.

  • Orbital Extraction : Extract the eigenvalues for the HOMO and LUMO to corroborate the CV and UV-Vis findings.

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Foundational

A Researcher's Guide to the Structural Characterization of 1-Ethyl-9H-carbazole

An In-depth Technical Guide for Scientists and Drug Development Professionals Introduction 1-Ethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound with a rich history in organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

1-Ethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound with a rich history in organic chemistry and materials science. Carbazole-based molecules are key building blocks in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The precise three-dimensional arrangement of atoms within a crystal lattice—its crystal structure—governs the bulk properties of the material, including its solubility, stability, and electronic behavior. For drug development professionals, understanding the solid-state structure is critical for formulation, bioavailability, and intellectual property protection.

This document will lead you through the essential stages of characterization: chemical synthesis, single crystal growth, definitive structure determination by Single-Crystal X-ray Diffraction (SC-XRD), and bulk sample verification using Powder X-ray Diffraction (PXRD).

Part 1: Synthesis and Single Crystal Cultivation

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, confounding analysis.[1]

Protocol 1: Synthesis of 1-Ethyl-9H-carbazole

The synthesis of N-alkylated carbazoles is a well-established process. A common and effective method is the N-alkylation of carbazole using an appropriate alkyl halide in the presence of a base.

Methodology:

  • Reaction Setup: To a solution of 9H-carbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: While stirring the suspension, add ethyl iodide or ethyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the mixture (typically to 60-80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to yield pure 1-Ethyl-9H-carbazole.

Protocol 2: Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically at least 30-50 microns in each dimension—is often described as more of an art than a science.[4] It requires patience and methodical exploration of conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a perfect lattice.

Key Techniques:

  • Slow Evaporation: This is the most straightforward method.[1][5]

    • Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[6]

    • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[7]

    • Cover the vial with a cap or parafilm with a few needle holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and await the formation of crystals over several days to weeks.[6]

  • Vapor Diffusion: This is a highly successful method, especially when only small amounts of material are available.[1][5]

    • Dissolve the compound in a small amount of a moderately non-volatile solvent (the "solvent," e.g., chloroform).

    • Place this vial inside a larger, sealed jar containing a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

    • Slowly, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting slow, controlled crystallization.[1][7]

Part 2: Definitive Structure Elucidation with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[8][9] It provides unambiguous information on atomic positions, bond lengths, bond angles, and intermolecular interactions.[10][11]

The SC-XRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[11]

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Expected Crystallographic Data

While a specific structure for 1-Ethyl-9H-carbazole is not published, we can infer expected parameters from the closely related N-ethylcarbazole.[12][13] The data presented below is illustrative and represents a plausible outcome for a successful SC-XRD experiment on 1-Ethyl-9H-carbazole.

ParameterIllustrative Value for 1-Ethyl-9H-carbazoleDescription
Chemical FormulaC₁₄H₁₃NThe elemental composition of the molecule.
Formula Weight195.26 g/mol The molar mass of the compound.[14][15]
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at 90°.
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell.
a, b, c (Å)a = 8.0, b = 10.5, c = 12.5The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 90, γ = 90The angles between the unit cell axes.
Volume (ų)1050The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the model and data.

The final output of this process is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure and is the standard for publication and database deposition.

Part 3: Bulk Sample Verification with Powder X-ray Diffraction (PXRD)

A single crystal represents a tiny, perfect fraction of the synthesized material. Powder X-ray Diffraction (PXRD) is essential to verify that the bulk, polycrystalline powder is the same crystalline phase (polymorph) as the single crystal that was analyzed.[4][16] This step is a cornerstone of a self-validating system.

The PXRD Validation Loop

PXRD works by exposing a powdered sample, which contains millions of tiny, randomly oriented crystallites, to an X-ray beam.[16][17] The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. The key to validation is comparing the experimental PXRD pattern of the bulk powder to a theoretical pattern calculated from the SC-XRD data.

Caption: The PXRD workflow for validating bulk material against single-crystal data.

Protocol 3: PXRD Analysis
  • Sample Preparation: Gently grind about 10-20 mg of the purified, recrystallized 1-Ethyl-9H-carbazole into a fine powder using an agate mortar and pestle.[17] Pack the powder into a sample holder, ensuring a flat, level surface.[4]

  • Data Acquisition: Place the sample holder in a powder diffractometer. Collect a diffraction pattern over a relevant angular range (e.g., 5° to 50° 2θ) using a standard X-ray source (e.g., Cu Kα).

  • Data Analysis:

    • Using software capable of crystallographic analysis (e.g., Mercury, GSAS-II), import the CIF file obtained from the SC-XRD experiment.

    • Calculate the theoretical powder pattern from the single-crystal data.

    • Overlay the experimental pattern with the calculated pattern. A good match in peak positions (2θ) and relative intensities confirms that the bulk material has the same crystal structure as the single crystal. Minor differences in peak width or intensity can be further analyzed using techniques like Rietveld refinement.[18][19]

Illustrative PXRD Peak Data

The following table shows a plausible set of characteristic diffraction peaks that would be expected for 1-Ethyl-9H-carbazole, derived from its hypothetical crystal structure.

2θ Position (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.86.980
17.15.2100
20.54.365
24.23.750
25.83.470

Conclusion

The structural characterization of a crystalline material like 1-Ethyl-9H-carbazole is a systematic process that builds a chain of evidence. It begins with careful synthesis and the delicate art of crystal growing. The definitive molecular structure is then revealed by single-crystal X-ray diffraction. Finally, powder X-ray diffraction provides the crucial link, confirming that the structure determined from a single, perfect crystal is representative of the bulk material. This integrated, self-validating workflow ensures the highest level of scientific integrity and provides the foundational data necessary for advancing research in drug development, materials science, and beyond.

References

  • Crystal Impact. Rietveld Refinement. [Link]

  • Wikipedia. Rietveld refinement. [Link]

  • MyScope. X-ray Diffraction - What is Rietveld refinement?. [Link]

  • Pecharsky, V., & Zavalij, P. Fundamentals of powder diffraction and structural characterization of materials. Springer Science & Business Media, 2008.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2016. [Link]

  • University of Florida Center for Xray Crystallography. Crystal Growing Tips. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • powerxrd documentation. Rietveld refinement. [Link]

  • Kimura, T., Kai, Y., Yasuoka, N., & Kasai, N. Crystal and Molecular Structure of N-Ethylcarbazole. Bulletin of the Chemical Society of Japan, 1985. [Link]

  • Simpson, J., et al. Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E, 2016. [Link]

  • Taylor & Francis Online. 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. [Link]

  • MIT OpenCourseWare. Guide to Growing a Single Crystal. [Link]

  • Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Link]

  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]

  • YouTube. How to Grow Single Crystals | Organic Chemistry. [Link]

  • Emerald Cloud Lab. ExperimentPowderXRD Documentation. [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ITWG GUIDELINE. on powder x-ray diffraction (xrd) —general overview. [Link]

  • PubChem. N-ethyl carbazole. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • Digital Repository of University of Baghdad. Synthesis of new 9H-Carbazole derivatives. [Link]

  • National Center for Biotechnology Information. Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]

  • National Center for Biotechnology Information. X-ray diffraction using focused-ion-beam-prepared single crystals. [Link]

  • Veranova. Harnessing the power of single crystal X-ray diffraction. [Link]

  • NIST WebBook. 9H-Carbazole, 9-ethyl-. [Link]

  • NIST WebBook. 9H-Carbazole, 9-ethyl-. [Link]

Sources

Exploratory

In-Depth Technical Guide: UV-Vis Absorption and Fluorescence Emission Spectroscopy of 1-Ethyl-9H-carbazole

Executive Summary 1-Ethyl-9H-carbazole (CAS: 19275-57-1) is a nitrogen-containing heterocyclic aromatic compound with profound utility in organic electronics, photoredox catalysis, and the geochemical tracing of petroleu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-9H-carbazole (CAS: 19275-57-1) is a nitrogen-containing heterocyclic aromatic compound with profound utility in organic electronics, photoredox catalysis, and the geochemical tracing of petroleum sources[1],[2]. Unlike the more ubiquitous N-alkylated (9-alkyl) carbazoles, the ethyl substitution at the 1-position subtly breaks the structural symmetry of the carbazole core. This guide provides a rigorous, self-validating framework for capturing and interpreting the UV-Vis absorption and fluorescence emission spectra of 1-Ethyl-9H-carbazole, ensuring high-fidelity data for downstream materials and drug development applications.

Chemical Profile & Theoretical Underpinnings

The photophysical behavior of 1-Ethyl-9H-carbazole is dictated by its highly conjugated dibenzopyrrole core.

  • Absorption Mechanics: The UV-Vis spectrum is dominated by allowed π→π∗ transitions within the aromatic system[2]. The multiplicity of peaks arises from transitions to different singlet excited states ( S0​→S1​ , S0​→S2​ , etc.) and their associated vibrational sublevels. The rigid planarity of the carbazole backbone ensures these transitions are highly probable (large molar extinction coefficients).

  • Fluorescence Mechanics: Following Kasha's rule, emission occurs almost exclusively from the lowest vibrational level of the first excited singlet state ( S1​→S0​ ). The structural rigidity of 1-Ethyl-9H-carbazole minimizes non-radiative decay pathways (such as rotational relaxation), resulting in a high quantum yield and well-resolved, characteristic emission peaks at 345 nm and 359 nm[2].

Quantitative Spectral Data

Based on authoritative geochemical and synthetic studies, the spectral properties of 1-Ethyl-9H-carbazole in methanol (MeOH) are highly reproducible[2]. The table below summarizes the critical photophysical benchmarks.

Table 1: Photophysical Properties of 1-Ethyl-9H-carbazole in Methanol

PropertyWavelength (nm)Transition / Photophysical Assignment
UV-Vis Absorption 236Strong π→π∗ (Higher energy, S0​→Sn​ )
257 π→π∗
292 π→π∗
323 π→π∗ (Lower energy, S0​→S1​ vibronic)
335 π→π∗ (Lowest energy absorption, S0​→S1​ )
Fluorescence Excitation 236Optimal excitation wavelength ( λex​ )
Fluorescence Emission 345 S1​→S0​ (0-0 transition)
359 S1​→S0​ (0-1 vibronic transition)

Standardized Analytical Protocols (Self-Validating Systems)

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems . Every procedural choice is grounded in physical chemistry to prevent artifact generation.

Step 1: Precision Sample Preparation
  • Action: Weigh 1.0 mg of high-purity (>99%) 1-Ethyl-9H-carbazole. Dissolve in 10 mL of spectroscopic-grade methanol (MeOH) to create a stock solution. Dilute serially to a working concentration of ~10 µM.

  • Causality (Why MeOH?): Methanol is chosen deliberately because it is UV-transparent down to ~205 nm. Its polarity helps stabilize the excited state without causing the excessive solvatochromic broadening often seen in highly polar aprotic solvents, thereby preserving the vibronic fine structure of the carbazole core[2].

  • Causality (Why 10 µM?): High concentrations lead to inner-filter effects (self-absorption) and excimer formation, which artificially red-shift and distort emission spectra. A 10 µM concentration ensures the maximum absorbance remains below 0.1 OD, maintaining a strictly linear relationship between fluorophore concentration and emission intensity.

Step 2: UV-Vis Absorption Acquisition
  • Action: Utilize a dual-beam UV-Vis spectrophotometer. Place pure MeOH in the reference cuvette (quartz, 1 cm path length) and the 10 µM sample in the measurement cuvette. Scan from 200 nm to 400 nm.

  • Causality: The dual-beam setup acts as an internal baseline validation. It automatically subtracts solvent and quartz absorbance in real-time, ensuring that the recorded peaks (236, 257, 292, 323, 335 nm) are exclusively the solute's π→π∗ transitions[2].

Step 3: Fluorescence Emission Acquisition
  • Action: Transfer the sample to a 4-sided clear quartz fluorometer cuvette. Set the excitation wavelength ( λex​ ) to 236 nm (the primary absorption maximum). Scan the emission from 300 nm to 500 nm.

  • Causality: Exciting at the highest energy absorption peak (236 nm) populates higher singlet states, which rapidly undergo internal conversion to S1​ . Monitoring the subsequent emission yields sharp peaks at 345 nm and 359 nm[2].

Step 4: Protocol Self-Validation (Stokes Shift Analysis)
  • Action: Calculate the Stokes shift by comparing the lowest energy absorption peak (335 nm) to the highest energy emission peak (345 nm).

  • Causality: A minimal Stokes shift ( Δλ≈10 nm) acts as a systemic validation check. It confirms the structural rigidity of the 1-Ethyl-9H-carbazole molecule, proving that minimal geometric relaxation or solvent reorganization occurs in the excited state prior to photon emission. If a larger shift is observed, it indicates sample contamination or aggregation, prompting immediate protocol recalibration.

Mechanistic Workflow Diagram

The following diagram maps the logical flow of the experimental and photophysical characterization process, highlighting how data points feed into the final validation step.

SpectralWorkflow SamplePrep 1-Ethyl-9H-carbazole Sample Preparation (MeOH Solvent) UVVis UV-Vis Absorption Spectroscopy (200-400 nm) SamplePrep->UVVis Aliquot transfer Fluorescence Fluorescence Emission Spectroscopy (Ex: 236 nm) SamplePrep->Fluorescence Aliquot transfer DataAnalysis Spectral Deconvolution & Peak Assignment UVVis->DataAnalysis Absorbance peaks (236, 257, 292, 323, 335 nm) Fluorescence->DataAnalysis Emission peaks (345, 359 nm) Validation Protocol Validation (Stokes Shift Analysis) DataAnalysis->Validation Cross-reference Stokes Shift (~10 nm)

Experimental workflow for photophysical characterization of 1-Ethyl-9H-carbazole.

References

  • Source: National Institutes of Health (NIH)
  • Source: European Journal of Organic Chemistry (via d-nb.info)

Sources

Foundational

Thermodynamic Stability of 1-Ethyl-9H-Carbazole at Room Temperature: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic stability of heterocyclic aromatic compounds is a critical prerequisite for their application in materials science, geochemistry, and pharmaceutical development. This whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of heterocyclic aromatic compounds is a critical prerequisite for their application in materials science, geochemistry, and pharmaceutical development. This whitepaper provides an in-depth analysis of 1-Ethyl-9H-carbazole (1-ECZ) , focusing on its thermodynamic behavior at room temperature (298.15 K). Unlike its widely studied isomer, 9-ethylcarbazole (N-ethylcarbazole)—which is utilized as a Liquid Organic Hydrogen Carrier (LOHC) [1]—1-ECZ retains its N-H bond, fundamentally altering its crystal lattice energy, phase transition thermodynamics, and ambient stability profile.

Structural Thermodynamics: 1-ECZ vs. N-Alkyl Isomers

The thermodynamic stability of 1-Ethyl-9H-carbazole at room temperature is governed by the interplay of resonance stabilization, steric hindrance, and intermolecular forces.

While N-alkylation (as seen in 9-ethylcarbazole) eliminates the hydrogen bond donor capacity of the carbazole core, C-alkylation at the 1-position preserves the N-H functionality. This structural distinction is the primary causal factor for 1-ECZ's high thermodynamic stability at 298.15 K:

  • Intermolecular Hydrogen Bonding: The intact N-H bond allows for robust hydrogen bonding networks within the crystal lattice, significantly increasing the enthalpy of sublimation and fusion. Consequently, 1-ECZ remains a highly stable crystalline solid at room temperature with a melting point of 76.0–78.0 °C [2].

  • Steric Shielding: The ethyl group at the C1 position provides localized steric hindrance adjacent to the reactive nitrogen center, increasing the activation energy required for auto-oxidation or electrophilic attack at ambient conditions.

  • Resonance Energy: The fully conjugated tricyclic system maintains a low Gibbs free energy ( G ), rendering the molecule thermodynamically inert to spontaneous degradation pathways (such as dealkylation) without the input of extreme thermal energy (>300 °C) [3].

G A 1-Ethyl-9H-carbazole (Solid at 298.15 K) B C1-Ethyl Group Steric Shielding A->B C Intact N-H Bond Intermolecular H-Bonding A->C D Tricyclic Aromatic Core Resonance Energy A->D E High Thermodynamic Stability at Room Temp B->E Blocks ortho-oxidation C->E Increases lattice enthalpy D->E Minimizes free energy

Fig 1. Structural drivers dictating the thermodynamic stability of 1-ECZ at room temperature.

Geochemical and Pharmaceutical Relevance

In petroleum geochemistry, the thermodynamic stability of 1-ECZ makes it an invaluable thermal maturity indicator. Because 1-ECZ resists degradation at standard temperatures and pressures, its relative abundance in source rocks only shifts under extreme geological heating, where it undergoes predictable dealkylation into 1-methylcarbazole and unsubstituted carbazole[3].

For drug development professionals, the carbazole scaffold is a privileged pharmacophore. The baseline thermodynamic stability of 1-ECZ ensures that it does not spontaneously degrade into genotoxic impurities during storage, ensuring batch-to-batch reproducibility when utilized as an Active Pharmaceutical Ingredient (API) starting material.

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of 1-ECZ, researchers must employ self-validating analytical frameworks. The following protocols are designed to eliminate instrumental artifacts and establish absolute causality between the molecule's structure and its thermal behavior.

Phase Transition Thermodynamics via DSC

Causality: Differential Scanning Calorimetry (DSC) is utilized to quantify the enthalpy of fusion ( ΔHfus​ ) and specific heat capacity ( Cp​ ). By measuring the exact energy required to disrupt the hydrogen-bonded crystal lattice, we establish the thermodynamic baseline of the solid state. Self-Validation: The system self-validates through the simultaneous analysis of an empty reference crucible (canceling out baseline heat capacity drift) and pre-calibration with an Indium standard.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC sensor using a high-purity Indium standard (m.p. 156.6 °C). This ensures that the integration of the heat flow curve is absolutely accurate.

  • Sample Preparation: Precisely weigh 3.0–5.0 mg of >99% pure 1-Ethyl-9H-carbazole into a standard aluminum crucible. Seal the crucible hermetically using a mechanical press to prevent mass loss via sublimation.

  • Atmospheric Control: Purge the furnace with ultra-high purity dry nitrogen gas at a flow rate of 50 mL/min. This prevents oxidative degradation from skewing the endothermic phase transition data.

  • Thermal Cycling: Equilibrate the sample at 25 °C (298.15 K) for 5 minutes. Ramp the temperature to 100 °C at a controlled rate of 5 °C/min.

  • Data Synthesis: Record the extrapolated onset temperature ( Tm​ ) and integrate the area under the endothermic peak to calculate ΔHfus​ .

Long-Term Ambient Stability Tracking via GC-MS

Causality: While DSC provides phase transition data, empirical kinetic data must be gathered to prove long-term thermodynamic stability against ambient degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to detect trace degradation products. Self-Validation: The protocol utilizes an internal standard (phenanthrene-d10). Because the internal standard is subjected to the same ionization and injection conditions, any fluctuations in instrument sensitivity are mathematically normalized, ensuring that measured 1-ECZ concentrations are absolute.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-ECZ in dichloromethane (DCM), spiked with 10 µg/mL of phenanthrene-d10 as the internal standard.

  • Accelerated Aging: Aliquot the solution into amber glass vials (to control for photolysis) and clear glass vials. Store at 25 °C under controlled humidity (60% RH) for 90 days.

  • Sampling & Injection: Extract 1 µL aliquots at days 0, 7, 14, 30, 60, and 90. Inject into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

  • Chromatographic Separation: Program the oven from 100 °C to 300 °C at a ramp rate of 10 °C/min.

  • Mass Spectrometry: Monitor the molecular ion ( m/z 195 for 1-ECZ) and potential degradation ions ( m/z 167 for unsubstituted carbazole). The ratio of the 1-ECZ peak area to the internal standard peak area must remain constant (RSD < 2%) to confirm thermodynamic stability.

Workflow Step1 1. Sample Preparation Purification & Desiccation Step2 2. Baseline Characterization (GC-MS, 1H-NMR) Step1->Step2 Step3 3. Accelerated Aging (Thermal/Photolytic Stress) Step2->Step3 Step4 4. Thermodynamic Profiling (DSC, Bomb Calorimetry) Step3->Step4 QC1 Self-Validation: Parallel Reference Standard Step3->QC1 Step5 5. Data Synthesis & Kinetic Modeling Step4->Step5 QC1->Step4 QC2 Instrument Calibration: Indium Standard (156.6 °C) QC2->Step4

Fig 2. Self-validating experimental workflow for thermodynamic profiling of 1-ECZ.

Quantitative Data Summary

The following table synthesizes the baseline physicochemical and thermodynamic parameters of 1-Ethyl-9H-carbazole at room temperature.

ParameterValueAnalytical Method / Source
CAS Registry Number 19275-57-1PubChem Database [4]
Molecular Formula C14H13NElemental Analysis
Molecular Weight 195.26 g/mol Mass Spectrometry
Physical State (298.15 K) Crystalline SolidVisual / Phase Analysis
Melting Point ( Tm​ ) 76.0 – 78.0 °CDifferential Scanning Calorimetry [2]
Thermodynamic Stability High (Inert at RT)Accelerated Aging / GC-MS
Primary Degradation Pathway Dealkylation (>300 °C)Pyrolysis GC-MS [3]

References

  • Verevkin, S. P., et al. "Thermochemical Studies of N-Alkylcarbazoles and Their Derivatives as a Potential Liquid Organic Hydrogen Carriers". Journal of Chemical & Engineering Data, American Chemical Society. URL: [Link]

  • Kuwano, R., et al. "Palladium‐Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks". Chemistry–A European Journal. URL: [Link]

  • He, M., et al. "Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments". Scientific Reports. URL: [Link]

  • National Center for Biotechnology Information. "1-Ethyl-9H-carbazole". PubChem Compound Summary for CID 12395959. URL: [Link]

Exploratory

Mechanistic pathways for the synthesis of 1-Ethyl-9H-carbazole

An In-depth Technical Guide: Mechanistic Pathways for the Synthesis of Ethyl-Substituted Carbazole Derivatives Abstract Carbazole and its derivatives represent a privileged heterocyclic scaffold, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Mechanistic Pathways for the Synthesis of Ethyl-Substituted Carbazole Derivatives

Abstract

Carbazole and its derivatives represent a privileged heterocyclic scaffold, forming the core of numerous functional materials, pharmaceuticals, and natural products.[1][2] The introduction of an ethyl group, either on the nitrogen atom (N-ethylation) or on the carbocyclic framework (C-ethylation), significantly modulates the molecule's electronic, photophysical, and biological properties. This guide provides a comprehensive technical overview of the primary mechanistic pathways for the synthesis of 9-Ethyl-9H-carbazole and the regioselective synthesis of 1-Ethyl-9H-carbazole. We will move from classical nucleophilic substitution reactions to modern transition-metal-catalyzed C-H functionalization, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the comparative advantages of each methodology.

Part 1: Synthesis of 9-Ethyl-9H-carbazole (N-Ethylation)

The most direct and widely practiced approach to synthesizing ethylcarbazole derivatives involves the formation of a C-N bond at the 9-position of the carbazole nucleus. The acidic nature of the N-H proton (pKa ≈ 17) allows for its facile removal by a suitable base, generating a nucleophilic carbazolide anion that readily reacts with electrophilic ethylating agents.

Classical Pathway: Nucleophilic Alkylation

This industrial cornerstone method relies on a two-step sequence: deprotonation followed by nucleophilic attack. The choice of base, solvent, and ethylating agent dictates the reaction's efficiency, safety, and environmental impact.

Core Mechanism: The reaction proceeds via an initial acid-base reaction where a base abstracts the proton from the carbazole nitrogen, forming a resonance-stabilized carbazolide anion. This potent nucleophile then attacks the electrophilic ethyl source in a classical SN2 reaction, displacing a leaving group and forming the N-ethyl product.

Carbazole Carbazole (N-H) Carbazolide Carbazolide Anion (N⁻) Carbazole->Carbazolide + Base - H-Base⁺ Base Base (e.g., KOH) Base->Carbazolide Product 9-Ethyl-9H-carbazole Carbazolide->Product + Ethylating Agent (SN2 Attack) EthylatingAgent Ethylating Agent (e.g., Et-Br) EthylatingAgent->Product Salt Salt Byproduct (e.g., KBr) EthylatingAgent->Salt - Leaving Group (Br⁻)

Caption: General mechanism for N-alkylation of carbazole.

Experimental Protocols:

  • Protocol 1: Using Ethyl Halides with Phase-Transfer Catalysis This method is highly effective due to the high reactivity of ethyl halides like bromoethane. The use of a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride is crucial for reactions in biphasic systems (e.g., solid KOH in toluene), as it shuttles the carbazolide anion from the solid or aqueous phase into the organic phase where the ethyl halide resides.[3]

    • Step 1: To a stirred suspension of carbazole (1.0 eq.), powdered potassium hydroxide (KOH, 2.5 eq.), and benzyltriethylammonium chloride (0.02 eq.) in toluene, add bromoethane (1.2 eq.) dropwise at room temperature.[3]

    • Step 2: Heat the mixture to 80-85 °C and stir for 3-5 hours, monitoring the reaction by TLC.[3]

    • Step 3: After cooling, filter the solid KOH and catalyst. The catalyst can be washed with toluene and reused.[3]

    • Step 4: Evaporate the solvent from the filtrate under reduced pressure.

    • Step 5: Recrystallize the crude product from ethanol to yield pure 9-Ethyl-9H-carbazole as a white solid.[3][4]

  • Protocol 2: Using Diethyl Sulfate Diethyl sulfate is a powerful ethylating agent, often enabling reactions under milder conditions than ethyl halides. However, its high toxicity necessitates careful handling.[5]

    • Step 1: Dissolve carbazole (1.0 eq.) in acetone. Add powdered KOH (3.0 eq.).[5]

    • Step 2: Add diethyl sulfate (1.5 eq.) to the mixture and reflux for 4 hours.[5]

    • Step 3: After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Step 4: Filter the solid, wash thoroughly with water, and dry.

    • Step 5: Recrystallize from ethanol to obtain the pure product.

  • Protocol 3: Using Diethyl Carbonate (Green Chemistry Approach) Diethyl carbonate (DEC) is an environmentally benign ethylating agent, as the primary byproduct is carbon dioxide and ethanol. This process, however, typically requires higher temperatures and the presence of a basic catalyst.[6]

    • Step 1: In a reaction vessel, combine carbazole (1.0 eq.), an excess of diethyl carbonate (which can also act as the solvent), and a catalytic amount of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH, ~0.1 eq.).[6]

    • Step 2: Heat the mixture to a high temperature, typically between 180 °C and 280 °C, under reflux.[6]

    • Step 3: The reaction can take several hours to reach completion. Monitor by TLC.

    • Step 4: After completion, cool the mixture and distill off the excess diethyl carbonate in vacuo.

    • Step 5: The catalyst can be removed by filtration of the molten product. The resulting 9-Ethyl-9H-carbazole is often of high purity.[6]

Comparative Analysis of N-Alkylation Methods

MethodEthylating AgentTypical BaseCatalystTemp. (°C)Yield (%)AdvantagesDisadvantages
Protocol 1BromoethaneKOHPTC80-85>97High yield, reusable catalyst.[3]Requires organic solvent, halide waste.
Protocol 2Diethyl SulfateKOHNone~56 (reflux)~90High reactivity, moderate conditions.[5]Highly toxic reagent, produces sulfate waste.[3][7]
Protocol 3Diethyl CarbonateK₂CO₃ / KOHNone180-280>95Environmentally benign, low salt waste.[6]High temperatures required.[6]
Modern Catalytic C-N Coupling Pathways

Transition-metal catalysis offers powerful alternatives to classical SNAr chemistry, often proceeding under milder conditions with broader substrate scope.

  • 1.2.1 Ullmann-Type Condensation The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds.[8] While traditionally requiring harsh conditions (high temperatures, polar solvents), modern ligand systems have enabled these reactions to proceed under milder parameters.[8][9][10] A recent development even shows this coupling can be mediated by visible light.[11]

    Catalytic Cycle: The mechanism is believed to involve the oxidative addition of an aryl halide to a Cu(I) species, followed by coordination of the amine (or its conjugate base) and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

    CuI Cu(I)L OxAdd Ar-Cu(III)-X(L) CuI->OxAdd + Ar-X (Oxidative Addition) AmineCoord [Ar-Cu(III)-(NHR₂)(L)]⁺ OxAdd->AmineCoord + R₂NH, Base (Ligand Exchange) RedElim Ar-NR₂ AmineCoord->RedElim (Reductive Elimination) RedElim->CuI + HX

    Caption: Simplified catalytic cycle for Ullmann C-N coupling.

  • 1.2.2 Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and one of the most powerful methods for C-N bond formation.[12][13] It allows for the coupling of amines with aryl halides, triflates, or tosylates under relatively mild conditions, facilitated by a palladium precursor and a sterically hindered phosphine ligand.[12][14]

    Catalytic Cycle: The reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation of the coordinated amine to form a palladium amide complex. Finally, reductive elimination from this complex yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst.[12][13]

    Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd + Ar-X (Oxidative Addition) AmideComplex Ar-Pd(II)-NR₂(L) OxAdd->AmideComplex + R₂NH, Base - HBX AmideComplex->Pd0 AmideComplex->Pd0 Product Ar-NR₂ AmideComplex->Product (Reductive Elimination)

    Caption: Catalytic cycle for Buchwald-Hartwig amination.

Indirect Hydrogenation Pathway

A novel, greener two-step approach avoids the use of traditional alkylating agents altogether. This method first involves the vinylation of carbazole, followed by catalytic hydrogenation.[5]

Carbazole Carbazole VinylCarbazole N-Vinylcarbazole Carbazole->VinylCarbazole + Acetylene (C₂H₂) Base, NMP Solvent EthylCarbazole 9-Ethyl-9H-carbazole VinylCarbazole->EthylCarbazole + H₂ Pd Catalyst

Caption: Two-step hydrogenation pathway to 9-Ethyl-9H-carbazole.

  • Protocol:

    • Step 1 (Vinylation): In an N-methylpyrrolidone (NMP) solvent, carbazole is reacted with a proton-removing agent (e.g., KOH) to form the carbazole salt. Acetylene gas is then continuously introduced under normal pressure to yield N-vinylcarbazole.[5]

    • Step 2 (Hydrogenation): The resulting N-vinylcarbazole is dissolved in an organic solvent, a palladium catalyst is added, and the mixture is subjected to catalytic hydrogenation under mild conditions to produce 9-Ethyl-9H-carbazole with a reported yield of over 98%.[5]

Causality and Advantage: This pathway is considered a clean production process because it avoids toxic alkylating agents like diethyl sulfate and does not produce salt waste streams. The catalyst used in the hydrogenation step can often be recycled, reducing costs.[5]

Part 2: Synthesis of 1-Ethyl-9H-carbazole (C-Ethylation)

Achieving regioselective functionalization at the C1 position of the carbazole ring is a significant challenge due to the electronic nature of the heterocycle, which typically favors electrophilic substitution at C3 and C6. Directing group strategies are therefore required.

Directed C-H Functionalization

The most advanced method for accessing C1-alkylated carbazoles is through transition-metal-catalyzed direct C-H activation. A notable example is the palladium-catalyzed reaction assisted by norbornene as a transient mediator, a variant of the Catellani reaction.[15][16]

Core Mechanism: This reaction involves a complex catalytic cycle. An N-H carbazole first undergoes aza-Michael addition to norbornene. The resulting adduct then directs a palladium catalyst to ortho-palladate the carbazole ring, forming a stable six-membered palladacycle intermediate. This key intermediate then undergoes oxidative addition with an alkyl halide (e.g., ethyl bromide). Subsequent reductive elimination forms the C-C bond at the C1 position and regenerates a Pd(II) species, which, after retro-Michael reaction to release the norbornene, can re-enter the catalytic cycle.[15]

Start Carbazole + Norbornene (NBE) DirectedComplex NBE-Carbazole Adduct Start->DirectedComplex + Pd(OAc)₂ Palladacycle Six-Membered Palladacycle DirectedComplex->Palladacycle C-H Activation OxAdd Pd(IV) Intermediate Palladacycle->OxAdd + Ethyl-Br (Oxidative Addition) RedElim C1-Ethylated NBE Adduct OxAdd->RedElim (Reductive Elimination) Product 1-Ethyl-9H-carbazole RedElim->Product - NBE (Retro-Michael)

Caption: Simplified workflow for Pd/Norbornene-catalyzed C1-ethylation.

Experimental Protocol:

  • Step 1: In a reaction tube, combine carbazole (1.0 eq.), 1-bromoethane (2.0 eq.), norbornene (2.0 eq.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.5 eq.) in a suitable solvent like 1,4-dioxane.

  • Step 2: Add a stoichiometric amount of water, which can aid in dissolving the base and hydrolyzing palladium species to complete the catalytic cycle.[15]

  • Step 3: Seal the tube and heat the reaction mixture at a moderate temperature (e.g., 50 °C) for 24-48 hours.

  • Step 4: After completion, cool the reaction, dilute with an organic solvent, filter through celite, and concentrate.

  • Step 5: Purify the residue by column chromatography to isolate 1-Ethyl-9H-carbazole.

Causality of Regioselectivity: The formation of the sterically favored six-membered palladacycle intermediate, which involves the carbazole nitrogen and the C1 carbon, is the key to directing the functionalization specifically to the C1 position, overriding the inherent electronic preference for C3.[15]

Part 3: Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods. The distinction between N-ethylation and C-ethylation is readily apparent in ¹H NMR spectroscopy.

Spectroscopic Data for 9-Ethyl-9H-carbazole

TechniqueObservationChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR Aromatic Protons8.08-8.12 (d, 2H), 7.39-7.50 (m, 4H), 7.19-7.25 (t, 2H)[4]
Ethyl Group (-CH₂-)4.34-4.42 (q, 2H)[4]
Ethyl Group (-CH₃)1.40-1.47 (t, 3H)[4]
FT-IR Aromatic C-H Stretch3051 cm⁻¹[4]
Aromatic C=C Stretch1600, 1620 cm⁻¹[4]

Conclusion

The synthesis of ethyl-substituted carbazoles can be achieved through a variety of mechanistic pathways, each with distinct advantages and limitations. For the industrially significant 9-Ethyl-9H-carbazole , classical N-alkylation methods remain robust, with the choice of ethylating agent (halides, sulfates, or carbonates) representing a trade-off between reactivity, safety, and environmental impact.[3][6] Modern catalytic methods like Buchwald-Hartwig and Ullmann couplings, along with indirect hydrogenation routes, offer milder conditions and cleaner process profiles.[5][12]

Conversely, the synthesis of 1-Ethyl-9H-carbazole requires sophisticated strategies to overcome the inherent regioselectivity of the carbazole nucleus. Directed C-H functionalization using transient mediators like norbornene represents the state-of-the-art, providing direct access to the C1-functionalized isomer through a well-defined palladacycle intermediate.[15] The selection of a synthetic route must therefore be guided by the specific isomer required, alongside considerations of yield, scalability, cost, and sustainability goals.

References

  • Source: Google Patents (US5393894A)
  • Source: Google Patents (CN107488140B)
  • Title: Synthesis of new 9H-Carbazole derivatives Source: Iraqi Journal of Science URL: [Link]

  • Source: Google Patents (CN101328145A)
  • Title: Site-Selective C−H Functionalization of Carbazoles Source: Texas Tech University Libraries URL: [Link]

  • Title: Progress in the chemistry of 3-amino-9-ethylcarbazole Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Recent developments in C−H functionalization of carbazoles Source: Indian Institute of Science Education and Research (IISER) Mohali URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Study of catalytic hydrogenation of N-ethylcarbazole over ruthenium catalyst Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Update on novel synthetic approaches towards the construction of carbazole nuclei: a review Source: PMC (PubMed Central) URL: [Link]

  • Title: Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole Source: PMC (PubMed Central) URL: [Link]

  • Title: DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole Source: Academia.edu URL: [Link]

  • Title: Assessing Carbazole Derivatives as Single-Electron Photoreductants Source: ACS Publications URL: [Link]

  • Title: Site-Selective C-H Functionalization of Carbazoles Source: PubMed URL: [Link]

  • Title: Ullmann Condensation Source: SynArchive URL: [Link]

  • Title: Update on novel synthetic approaches towards the construction of carbazole nuclei: a review Source: RSC Publishing URL: [Link]

  • Title: Synthesis of new 9H-Carbazole derivatives Source: ResearchGate URL: [Link]

  • Title: 9H-Carbazole, 9-ethyl- Source: NIST WebBook URL: [Link]

  • Title: Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides Source: PMC (PubMed Central) URL: [Link]

  • Source: Google Patents (CN112159345B)
  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]

  • Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: PMC (PubMed Central) URL: [Link]

  • Title: A review on the biological potentials of carbazole and its derived products Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents Source: MDPI URL: [Link]

  • Title: N-Ethylcarbazole - Preparation Method Source: ChemBK URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety Source: J-GLOBAL URL: [Link]

  • Title: Synthesis of Symmetrical Triaryl Amines by Nano-CuO Catalyzed Buchwald-Hartwig Cross-coupling Reaction Source: Organic Chemistry Research URL: [Link]

  • Title: Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides Source: PubMed URL: [Link]

Sources

Foundational

The 1-Ethyl Group as a Strategic Modulator of the Carbazole Core: A Guide to Steric Effects and Their Applications

An In-depth Technical Guide: Abstract The carbazole core is a privileged heterocyclic scaffold, foundational to numerous applications in medicinal chemistry and materials science due to its unique electronic and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The carbazole core is a privileged heterocyclic scaffold, foundational to numerous applications in medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2][3] While the unsubstituted carbazole is an extensively studied planar aromatic system, the introduction of substituents can dramatically alter its behavior. This technical guide provides an in-depth analysis of the steric effects induced by a 1-ethyl group on the carbazole core. We will explore how this seemingly simple alkyl substituent profoundly impacts the molecule's conformation, spectroscopic signature, and chemical reactivity. By explaining the causality behind these changes, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage steric hindrance for advanced molecular design.

The Carbazole Scaffold: A Foundation of Versatility

Carbazole is a tricyclic aromatic heterocycle renowned for its structural rigidity, electron-donating capabilities, and thermal stability.[4][5] Its fused-ring system, featuring two benzene rings annulated to a central pyrrole ring, creates an extended π-conjugated system that imparts favorable electronic and optical properties.[6][7] These characteristics have made carbazole derivatives indispensable as:

  • Pharmaceuticals: The carbazole moiety is present in commercially significant drugs like the anti-cancer agent ellipticine and the beta-blocker carvedilol.[8] Its ability to interact with biological targets makes it a cornerstone for designing novel therapeutics.[3][8]

  • Organic Electronics: As hole-transporting materials, carbazoles are critical components in Organic Light-Emitting Diodes (OLEDs), solar cells, and other optoelectronic devices.[2][4]

The utility of the carbazole core is not static; it can be precisely tuned. Substitution on the carbazole ring is a primary method for modifying its properties. While electronic effects of substituents are well-documented, the physical blocking and conformational strain introduced by steric effects are equally powerful, yet more nuanced, tools for molecular engineering.

The Impact of the 1-Ethyl Group: Introducing Steric Strain

Placing an ethyl group at the C1 position of the carbazole core introduces significant non-bonded interactions, primarily with the hydrogen atom on the adjacent C8 position and the substituent on the N9 nitrogen. This steric clash is the origin of the profound effects discussed in this guide.

Conformational Distortion: From Planarity to Torsion

The unsubstituted carbazole core is largely planar, allowing for maximum π-orbital overlap. The introduction of the 1-ethyl group disrupts this planarity. To alleviate the steric strain, the carbazole backbone is forced to twist, and the C-N-C bond angles may deform.

This distortion has critical consequences:

  • Disruption of π-Conjugation: The twisting reduces the effective overlap of p-orbitals across the aromatic system. This directly impacts the electronic properties, influencing the HOMO-LUMO gap and, consequently, the molecule's absorption and emission characteristics.[9]

  • Creation of Chiral Conformations: The steric hindrance can lock the molecule into specific, non-planar conformations. If the barrier to interconversion is high enough, this can lead to atropisomerism, where distinct, separable enantiomers exist at room temperature.[10]

Diagram: Steric Clash in 1-Ethylcarbazole

Caption: Steric clash between the 1-ethyl group and the C8-hydrogen.

Synthesis of 1-Alkylcarbazoles

Synthesizing specifically 1-alkylated carbazoles can be challenging due to the reactivity of other positions (C3, C6). While classical methods like the Borsche–Drechsel cyclization or Graebe–Ullmann reaction are foundational for the carbazole core itself, modern strategies are often required for regioselective C1-alkylation. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool, often using a directing group on the N9 position to guide the alkylation specifically to the C1 position.

Experimental Protocol: Fischer Indole Synthesis Approach

A reliable method to produce a C1-substituted carbazole is through a Fischer indole synthesis, which constructs the carbazole ring from strategically chosen precursors. This approach offers excellent control over the final substitution pattern.

Objective: To synthesize 1-methyl-9H-carbazole as a representative model for a 1-alkylcarbazole. The principles are directly transferable to a 1-ethyl derivative by starting with 2-ethylcyclohexanone.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylcyclohexanone (1.0 eq), phenylhydrazine hydrochloride (1.5 eq), and glacial acetic acid (20 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The solution will typically darken in color.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL) to remove residual acid and salts.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).[11] Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 1-methyl-9H-carbazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The Fischer indole synthesis is chosen for its predictability. The position of the alkyl group on the starting cyclohexanone directly dictates its final position on the carbazole core, circumventing the regioselectivity issues often encountered when trying to directly alkylate a pre-formed carbazole.

Impact on Spectroscopic and Physicochemical Properties

The steric strain induced by the 1-ethyl group is not just a structural curiosity; it leaves a distinct fingerprint on the molecule's spectroscopic properties.

Spectroscopic Analysis
Technique Observation Underlying Cause (The "Why")
¹H NMR Downfield shift of the C8-H proton. Potential for observing distinct rotamers at low temperatures.The C8-H is forced into the deshielding region of the ethyl group's electron cloud due to steric compression. Restricted rotation around the C1-C(ethyl) bond can make different rotational conformations (rotamers) observable.
UV-Vis Absorption A potential blue-shift (hypsochromic shift) in the main absorption bands compared to a planar analogue.[12]The sterically-induced twist out of planarity disrupts the π-conjugation across the carbazole system, increasing the HOMO-LUMO energy gap.[9]
Fluorescence Altered emission wavelength and quantum yield. In the solid state, steric hindrance can increase quantum yield.The change in conjugation affects the energy of the excited state.[12][13] Crucially, the bulky ethyl group can prevent intermolecular π-π stacking in the solid state, a major pathway for non-radiative decay (quenching), thus boosting fluorescence efficiency.[9][14]
Electrochemical Properties

The distortion of the carbazole plane can also affect its electrochemical behavior. The HOMO energy level, which is critical for the hole-transporting properties of carbazoles, may be altered. This has direct implications for the design of materials for organic electronics, where precise tuning of energy levels is paramount for device efficiency.[2]

Modulation of Chemical Reactivity

Steric hindrance acts as a physical shield, controlling the accessibility of reactive sites on the carbazole core. This provides a powerful method for directing chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Alkyl groups are electron-donating and typically direct incoming electrophiles to the ortho and para positions.[15] However, in 1-ethylcarbazole, this electronic effect is overridden by steric hindrance.

  • Steric Shielding: The 1-ethyl group effectively blocks the C2 position from the approach of an electrophile.

  • Peri-Interaction: The proximity of the 1-ethyl group to the C8 position also disfavors attack at this site.

  • Reaction Outcome: As a result, electrophilic substitution reactions (e.g., nitration, halogenation) are most likely to occur at the C3 and C6 positions, which are electronically activated by the nitrogen atom and are sterically accessible.

Diagram: Steric Shielding in Electrophilic Aromatic Substitution

Caption: The 1-ethyl group sterically hinders attack at C2.

Applications in Drug Discovery and Materials Science

Understanding and exploiting the steric effects of the 1-ethyl group is not merely an academic exercise. It is a practical strategy for creating functional molecules with tailored properties.

Drug Discovery: Engineering Selectivity

In drug design, the shape of a molecule (its conformation) is critical for how it fits into a biological target like an enzyme or receptor.

  • Probing Binding Pockets: A 1-ethyl group can be used to probe for specific hydrophobic pockets within a protein's binding site. If the pocket accommodates the ethyl group, binding affinity can be enhanced.

  • Improving Selectivity: If a drug binds to multiple targets (off-target effects), introducing a sterically demanding group like ethyl can prevent it from fitting into the binding sites of unwanted targets, thereby improving its selectivity and reducing side effects. The carbazole scaffold is a common pharmacophore, and such modifications are key to developing new drug candidates.[3]

Materials Science: Designing High-Performance Emitters

In the field of organic electronics, preventing aggregation-caused quenching (ACQ) is a major challenge. When planar fluorescent molecules stack together in the solid state, their emission is often quenched.

  • Suppressing π-Stacking: The sterically bulky 1-ethyl group acts as a "molecular bumper," preventing the planar carbazole cores from getting too close to each other. This spatial isolation minimizes intermolecular interactions that lead to fluorescence quenching.[9]

  • Enhancing TADF Emitters: This principle is especially critical in the design of materials for Thermally Activated Delayed Fluorescence (TADF). Studies have shown that introducing suitable steric hindrance between donor and acceptor units in a molecule can lead to a smaller singlet-triplet energy splitting (ΔEST), which is a prerequisite for highly efficient TADF.[14][16] This directly translates to more efficient and brighter OLED displays.

Conclusion

The introduction of a 1-ethyl group onto the carbazole core is a powerful, yet elegant, design strategy that leverages the fundamental principle of steric hindrance. This single modification initiates a cascade of effects, distorting the planar aromatic system, altering its electronic and spectroscopic properties, and dictating its chemical reactivity. For medicinal chemists, this provides a tool to fine-tune the shape and interactions of bioactive molecules. For materials scientists, it offers a proven method to enhance solid-state luminescence and engineer next-generation optoelectronic materials. By understanding the causal relationships between steric strain and molecular behavior, researchers can move beyond simple substitution and toward the rational design of highly functionalized carbazole derivatives for any number of advanced applications.

References

  • Effective promotion of steric hindrance effect on singlet-triplet transition of para-linked carbazole-biphenyl by transient absorption spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. ResearchGate.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PMC.
  • Synthesis of 3-nitro-N-ethylcarbazole. PrepChem.com.
  • Recent developments in C−H functionaliz
  • Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate.
  • Carbazole Substituted BODIPYs. Frontiers.
  • Fluorescence and phosphorescence spectra of carbazole (1),... ResearchGate.
  • Spectroscopic study of carbazole by photoselection. The Journal of Physical Chemistry.
  • Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
  • Process for the preparation of N-ethylcarbazole. Google Patents.
  • Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. Source unavailable.
  • Two Decades of Carbazole–Triarylborane Hybrids in Optoelectronics. ResearchGate.
  • A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C (RSC Publishing).
  • The synthetic method of N-ethylcarbazole. Google Patents.
  • Structural features and optical properties of a carbazole-containing ethene as a highly emissive organic solid. Journal of Materials Chemistry C (RSC Publishing).
  • A kind of synthetic method of N-ethylcarbazole. Google Patents.
  • Conformational Analysis I. Basic Principles. Source unavailable.
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
  • Merging dynamic and static chirality in propeller-shaped carbazole oligomers via chiral amine substitution. PMC.
  • Carbazoles in Optoelectronic Applications. Old City Publishing.
  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences.
  • Conformational analysis. Chemistry LibreTexts.
  • Conformational analysis of 1 a by using MD simulations. ResearchGate.
  • Conformational analysis by intersection: CONAN. PubMed.
  • Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Source unavailable.
  • Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.
  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC.
  • One-electron photooxidation of N-ethylcarbazole in the presence of carbon tetrachloride. ResearchGate.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • A review on the biological potentials of carbazole and its derived products. Source unavailable.
  • A Comparative Analysis of the Reactivity of Alkylaromatics in Electrophilic Aromatic Substitution. Benchchem.
  • Conformational analysis of endothelin-1: effects of solvation free energy. PubMed.

Sources

Exploratory

Ground state dipole moment of 1-Ethyl-9H-carbazole

An In-Depth Technical Guide to the Determination of the Ground State Dipole Moment of 1-Ethyl-9H-carbazole For Researchers, Scientists, and Drug Development Professionals Abstract The molecular dipole moment is a fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Determination of the Ground State Dipole Moment of 1-Ethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular dipole moment is a fundamental electronic property that governs a molecule's interactions with electric fields, its solubility in various media, and its aggregation behavior. For carbazole derivatives, a class of compounds with significant applications in pharmaceuticals and organic electronics, understanding the dipole moment is crucial for rational drug design and the engineering of new materials. This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for determining the ground state dipole moment of 1-Ethyl-9H-carbazole, a representative member of this important class of molecules. We present detailed, field-proven protocols for both dielectric constant measurements and Stark spectroscopy, alongside a step-by-step workflow for accurate computational prediction using Density Functional Theory (DFT). By elucidating the causality behind experimental and computational choices, this guide serves as a self-validating system for researchers seeking to characterize the electronic properties of carbazole derivatives with high fidelity.

Introduction: The Significance of the Dipole Moment in Carbazole Chemistry

The permanent electric dipole moment of a molecule arises from the non-uniform distribution of electron density, leading to a separation of positive and negative charge centers. In the context of drug development, the dipole moment of a therapeutic agent can significantly influence its binding affinity to target proteins, its membrane permeability, and its overall pharmacokinetic profile. For carbazole derivatives, which are known for their diverse biological activities, a precise knowledge of the dipole moment can inform the design of analogues with improved efficacy and bioavailability.

1-Ethyl-9H-carbazole serves as a pertinent model system for exploring the electronic properties of N-alkylated carbazoles. The introduction of the ethyl group at the 9-position is expected to modulate the dipole moment of the parent carbazole scaffold, thereby influencing its intermolecular interactions and condensed-phase properties. This guide provides the necessary theoretical framework and practical protocols to accurately quantify this important molecular parameter.

Part 1: Experimental Determination of the Ground State Dipole Moment

The experimental measurement of molecular dipole moments provides invaluable data for validating theoretical models and for understanding the behavior of molecules in solution and in the solid state. Two powerful techniques for this purpose are dielectric constant measurements and Stark spectroscopy.

Method 1: Dielectric Constant Measurement

The dielectric constant of a nonpolar solvent increases upon the addition of a polar solute. This change in dielectric constant is directly related to the dipole moment of the solute molecules.[1][2] The relationship is described by the Debye equation, which forms the basis of this experimental approach.[3]

The total molar polarization (P) of a substance is a sum of the orientation polarization (Po) and the distortion polarization (Pd). The orientation polarization is dependent on the permanent dipole moment (μ) and the temperature (T), while the distortion polarization is related to the molecular polarizability (α). For a dilute solution of a polar solute in a nonpolar solvent, the dipole moment can be determined by measuring the dielectric constant (ε) and density (ρ) of the solutions at different concentrations.

  • Synthesis and Purification of 1-Ethyl-9H-carbazole: Synthesize 1-Ethyl-9H-carbazole following established literature procedures, for instance, through the N-alkylation of carbazole.[4][5] Purify the product by recrystallization or column chromatography to a high degree of purity (>99.5%).

  • Solvent Selection: Choose a nonpolar solvent with a well-characterized dielectric constant, such as benzene or 1,4-dioxane. Ensure the solvent is rigorously dried and freshly distilled.

  • Solution Preparation: Prepare a series of dilute solutions of 1-Ethyl-9H-carbazole in the chosen nonpolar solvent with accurately known weight fractions. A typical concentration range would be from 0.001 to 0.05 weight fraction.

  • Dielectric Constant Measurement:

    • Utilize a high-precision capacitance bridge to measure the capacitance of a thermostated, three-terminal cell filled with the pure solvent and then with each of the prepared solutions.[2]

    • The dielectric constant (ε) of each solution is calculated from the ratio of the capacitance of the cell filled with the solution to the capacitance of the empty cell.

  • Density Measurement: Measure the density (ρ) of the pure solvent and each solution using a pycnometer or a vibrating tube densimeter.

  • Data Analysis:

    • Calculate the molar polarization of the solution (P₁₂) for each concentration using the Clausius-Mossotti equation.

    • Determine the molar polarization of the solute at infinite dilution (P₂∞) by extrapolating a plot of P₁₂ versus the mole fraction of the solute (x₂) to x₂ = 0.

    • Calculate the ground state dipole moment (μ) using the Debye equation.[3]

experimental_workflow cluster_prep Sample & Solution Preparation cluster_measurement Physical Measurements cluster_analysis Data Analysis Synthesis Synthesize & Purify 1-Ethyl-9H-carbazole Solutions Prepare Dilute Solutions Synthesis->Solutions Solvent Select & Purify Nonpolar Solvent Solvent->Solutions Dielectric Measure Dielectric Constant (ε) Solutions->Dielectric Density Measure Density (ρ) Solutions->Density Molar_Polarization Calculate Molar Polarization (P₁₂) Dielectric->Molar_Polarization Density->Molar_Polarization Extrapolation Extrapolate to Infinite Dilution (P₂∞) Molar_Polarization->Extrapolation Dipole_Moment Calculate Dipole Moment (μ) Extrapolation->Dipole_Moment

Caption: Workflow for dipole moment determination via dielectric constant measurement.

Method 2: Stark Spectroscopy

Stark spectroscopy is a high-resolution gas-phase technique that provides highly accurate values for molecular dipole moments.[6][7] It involves measuring the splitting of rotational or rovibronic transitions in the presence of an external static electric field.[8]

The application of an external electric field removes the spatial degeneracy of the rotational energy levels of a polar molecule. This lifting of degeneracy, known as the Stark effect, results in a splitting of the spectral lines. The magnitude of this splitting is dependent on the magnitude of the dipole moment and the quantum numbers of the states involved in the transition. For a linear or symmetric top molecule, the Stark effect is first-order, while for an asymmetric top molecule, it is typically second-order.

  • Sample Introduction: Introduce a gaseous sample of 1-Ethyl-9H-carbazole into a high-vacuum chamber. This can be achieved by heating the solid sample and co-expanding it with a carrier gas (e.g., Argon) through a supersonic nozzle to generate a molecular beam.

  • Stark Cell: The molecular beam is directed between two parallel plates (the Stark electrodes) to which a precisely known, high voltage is applied to generate a uniform electric field.

  • Spectroscopic Measurement:

    • Irradiate the molecular beam with a tunable laser (e.g., a tunable far-infrared or microwave source).

    • Record the absorption spectrum of the molecule as a function of the laser frequency at zero electric field to identify the rotational transitions.

    • Apply a series of known electric field strengths and record the splitting of the rotational transitions.

  • Data Analysis:

    • Fit the observed spectral line splittings as a function of the applied electric field strength to the appropriate theoretical model for the Stark effect.

    • The dipole moment components along the principal axes of inertia (μa, μb, μc) are determined from the fit.

    • The total ground state dipole moment is then calculated as μ = (μa² + μb² + μc²)¹/².

stark_effect E0_J1 J=1 E0_J0 J=0 E0_J1->E0_J0 Single Transition E1_J1_M1 J=1, M=±1 E1_J1_M0 J=1, M=0 E1_J0_M0 J=0, M=0 E1_J1_M1->E1_J0_M0 ΔM=±1 Transition E1_J1_M0->E1_J0_M0 ΔM=0 Transition

Caption: Energy level splitting in the Stark effect.

Part 2: Computational Prediction of the Ground State Dipole Moment

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and reliable tool for predicting the electronic properties of molecules, including their dipole moments.[9][10] DFT calculations can provide valuable insights that complement and guide experimental studies.

Method: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

  • Molecular Structure Input:

    • Construct the 3D structure of 1-Ethyl-9H-carbazole using a molecular modeling software. The structure can be built from scratch or imported from a database like PubChem.[11]

  • Geometry Optimization:

    • Perform a geometry optimization of the molecular structure to find its lowest energy conformation. A commonly used and reliable functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).[10]

  • Dipole Moment Calculation:

    • Following the geometry optimization, perform a single-point energy calculation using the same or a higher level of theory (e.g., a larger basis set like 6-311++G(d,p) to better describe the electron distribution).[9]

    • The output of this calculation will include the components of the dipole moment along the x, y, and z axes, as well as the total dipole moment.

  • Software: These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

computational_workflow Input Build 3D Structure of 1-Ethyl-9H-carbazole Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Optimization Single_Point Single-Point Calculation for Properties (e.g., B3LYP/6-311++G(d,p)) Optimization->Single_Point Output Extract Dipole Moment (μx, μy, μz, μ_total) Single_Point->Output

Caption: Workflow for DFT calculation of the dipole moment.

Discussion and Comparison of Methods

Both experimental and computational methods have their unique strengths and limitations. Dielectric constant measurements are relatively straightforward to perform but are sensitive to solvent effects and impurities. Stark spectroscopy provides highly accurate gas-phase values but requires more sophisticated instrumentation. DFT calculations are computationally efficient and can provide a wealth of information beyond the dipole moment, but their accuracy is dependent on the chosen functional and basis set.

The ethyl group at the 9-position of the carbazole ring is an electron-donating group. This is expected to cause a slight increase in the electron density on the carbazole nitrogen and a corresponding change in the overall dipole moment compared to the parent 9H-carbazole. Literature values for the dipole moment of 9H-carbazole are in the range of 1.4-2.1 Debye.[12] The precise value for 1-Ethyl-9H-carbazole can be definitively determined using the methods outlined in this guide.

Method Advantages Disadvantages
Dielectric Constant Relatively simple instrumentation; provides solution-phase data.Sensitive to solvent effects and impurities; indirect measurement.
Stark Spectroscopy High accuracy; provides gas-phase data free from solvent effects.Requires specialized and complex instrumentation.
DFT Calculations Computationally efficient; provides detailed electronic structure information.Accuracy depends on the level of theory; provides a theoretical value in vacuum.

Conclusion

The ground state dipole moment of 1-Ethyl-9H-carbazole is a key parameter for understanding its chemical and physical properties. This guide has provided a comprehensive overview of the principal experimental and computational methods for its determination. By following the detailed protocols presented herein, researchers in drug development and materials science can obtain accurate and reliable values for the dipole moment of this and other carbazole derivatives, thereby enabling a more rational approach to molecular design and a deeper understanding of structure-property relationships. The synergy between high-precision experimental measurements and robust computational predictions will continue to be a driving force in the advancement of carbazole chemistry.

References

  • Precise measurement of molecular dipole moments with a tunable far-infrared Stark spectrometer: application to HOCl - Optica Publishing Group. [Link]

  • Dipole Moments - Chemistry LibreTexts. [Link]

  • Direct Measurement of Small Differences in Dipole Moment and Polarizability - RSC Publishing. [Link]

  • Cooperative Self-Assembly of Carbazole Derivatives Driven by Multiple Dipole–Dipole Interactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole - AIP Publishing. [Link]

  • Analysis of Stark Spectroscopy Data - Smoldyn. [Link]

  • Measurement of solute dipole moments in dilute solution: A simple three-terminal cell. [Link]

  • Molecular dipole moments of the carbazole and designed organic host... - ResearchGate. [Link]

  • DIPOLE MOMENT. [Link]

  • Ultrafast terahertz Stark spectroscopy reveals the excited-state dipole moments of retinal in bacteriorhodopsin | PNAS. [Link]

  • Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide - PMC. [Link]

  • Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters. [Link]

  • A DFT study of charge-transfer and opto-electronic properties of some new materials involving carbazole units - ResearchGate. [Link]

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena. [Link]

  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method - PNCA Lab. [Link]

  • Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer - MDPI. [Link]

  • Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - MDPI. [Link]

  • Exploring the Impact of Carbazole Position on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence Properties in Phthalimide–Carbazole Conjugates: A Density-Functional Theory Study | The Journal of Physical Chemistry C - ACS Publications. [Link]

  • 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - Taylor & Francis. [Link]

  • Carbazole-Pyridazine copolymers and their rhenium complexes: effect of the molecular structure on the electronic properties - AIR Unimi. [Link]

  • Synthesis, crystal structures and properties of carbazole-based[13]helicenes fused with an azine ring - Beilstein Journals. [Link]

  • DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole - Academia.edu. [Link]

  • Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. [Link]

  • 1-Ethyl-9H-carbazole | C14H13N | CID 12395959 - PubChem - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Functionalization of 1-Ethyl-9H-carbazole via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale Carbazole derivatives are privileged scaffolds extensively utilized in organic electronics (e.g., OLEDs, photorefractive materials) and targeted therapeutics (e.g., squalene synthase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbazole derivatives are privileged scaffolds extensively utilized in organic electronics (e.g., OLEDs, photorefractive materials) and targeted therapeutics (e.g., squalene synthase inhibitors)[1]. While N-alkylcarbazoles are ubiquitous, 1-Ethyl-9H-carbazole presents unique structural and electronic advantages[2]. The ethyl group at the C1 position introduces specific steric hindrance near the NH center, which modulates intermolecular packing and hydrogen-bonding dynamics without disrupting the extended π-conjugation of the tricyclic core.

Functionalizing this core via the Suzuki-Miyaura cross-coupling allows for the precise introduction of aryl or heteroaryl groups. The reaction relies on a robust Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination[3]. Because direct C-H arylation often suffers from poor regioselectivity, a two-step workflow is preferred: an initial electrophilic bromination to establish a reactive handle, followed by the palladium-catalyzed C-C bond formation[4].

Logical Workflow & Reaction Design

Workflow A 1-Ethyl-9H-carbazole (Starting Material) B Bromination (NBS, DMF, 0°C) A->B Regioselective Halogenation C 3-Bromo-1-ethyl-9H-carbazole (Electrophile) B->C Intermediate Isolation D Suzuki Coupling (Pd-Cat, Ar-B(OH)2) C->D C-C Bond Formation E 3-Aryl-1-ethyl-9H-carbazole (Target Product) D->E Reductive Elimination

Fig 1: Two-step functionalization of 1-Ethyl-9H-carbazole via bromination and Suzuki coupling.

Causality in Experimental Choices

To ensure high yields and reproducibility, the reaction parameters must be carefully calibrated to the electronic nature of the carbazole core:

  • Regioselective Halogenation: N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) to prevent over-bromination. The C3 and C6 positions of the carbazole ring are the most electron-rich. By strictly controlling the stoichiometry (1.05 equivalents) and temperature (0 °C), bromination is directed selectively to the C3 position.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] is selected as the primary catalyst. The electron-rich phosphine ligands stabilize the Pd(0) active species, lowering the activation barrier for the oxidative addition into the sterically accessible C-Br bond[4].

  • Base and Solvent System: A biphasic solvent system of Toluene/Ethanol/Water (2:1:1) is paired with Potassium Carbonate ( K2​CO3​ ). The non-polar toluene dissolves the carbazole and catalyst, while the aqueous ethanol phase dissolves the base and boronic acid. The aqueous base is critical for transmetalation; it converts the arylboronic acid into a highly nucleophilic boronate complex, which readily transfers the aryl group to the Pd(II) intermediate[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Pd(II) Complex (Oxidative Addition) Pd0->OA + 3-Bromo-1-ethyl- 9H-carbazole TM Pd(II) Ar-Complex (Transmetalation) OA->TM + Ar-B(OH)2 + K2CO3 Base TM->Pd0 - Target Product (Reductive Elimination)

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 1-Ethyl-9H-carbazole.

Step-by-Step Experimental Protocol

Phase 1: Regioselective Bromination (Synthesis of 3-Bromo-1-ethyl-9H-carbazole)
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 1-Ethyl-9H-carbazole (10.0 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Chill the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses radical side reactions and prevents di-bromination at the C6 position.

  • Addition: Slowly add N-Bromosuccinimide (NBS, 10.5 mmol) in small portions over 30 minutes. Keep the flask shielded from direct light using aluminum foil.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Check: Monitor completion via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot should completely disappear, replaced by a single, lower Rf spot corresponding to the brominated product.

  • Work-up: Pour the mixture into 150 mL of crushed ice water. Filter the resulting precipitate under vacuum, wash thoroughly with distilled water to remove residual DMF and succinimide, and recrystallize from hot ethanol to yield pure 3-bromo-1-ethyl-9H-carbazole.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a 50 mL Schlenk tube, add 3-bromo-1-ethyl-9H-carbazole (5.0 mmol), the desired arylboronic acid (6.0 mmol), and Pd(PPh3​)4​ (0.25 mmol, 5 mol%).

  • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times.

    • Self-Validation Check: If oxygen is present, the Pd(PPh3​)4​ will rapidly oxidize upon heating, turning the solution black (Pd black precipitation) and halting the catalytic cycle. A successful, oxygen-free reaction will maintain a clear, pale yellow-to-orange hue throughout the heating process.

  • Solvent Addition: Under a positive flow of Argon, inject a previously degassed mixture of Toluene (15 mL) and Ethanol (7.5 mL).

  • Base Addition: Inject 7.5 mL of a degassed 2.0 M aqueous K2​CO3​ solution.

  • Heating: Seal the tube and heat the vigorously stirring biphasic mixture at 90 °C for 12–16 hours.

  • Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (30 mL), and separate the organic layer. Wash the organic phase with brine (2 × 20 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane/Dichloromethane gradient) to isolate the 3-aryl-1-ethyl-9H-carbazole.

Quantitative Data & Optimization

The efficiency of the Suzuki coupling is highly dependent on the synergistic selection of the catalyst and base. Table 1 summarizes the optimization data for coupling 3-bromo-1-ethyl-9H-carbazole with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 M)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 90 92 Optimal biphasic system; rapid transmetalation.
2 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9085Slower transmetalation compared to K2​CO3​ due to lower solubility of the boronate complex.
3 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF/ H2​O 10065In situ Pd(0) generation was inefficient; significant homocoupling of boronic acid observed.
4 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene/ H2​O 10088Excellent alternative for highly sterically hindered boronic acids.
5 Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 25<10Insufficient thermal energy to overcome the activation barrier of oxidative addition.

References

  • Jager, M., et al. "Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization." Macromolecules, 2017. [Link]

  • Ariafard, A., et al. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by[Pd(NHC)(allyl)Cl] Precatalysts." Organometallics, 2017. [Link]

  • Tsvelikhovsky, D., et al. "Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study." The Journal of Organic Chemistry, 2009. [Link]

  • Suzuki, M., et al. "Discovery of novel tricyclic compounds as squalene synthase inhibitors." Bioorganic & Medicinal Chemistry, 2012. [Link]

Sources

Application

Advanced Application Note: 1-Ethyl-9H-Carbazole Derivatives as High-Performance Fluorescent Probes for Live-Cell Imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Photophysical mechanisms, quantitative performance, and self-validating live-cell imaging protocols. Introduction & Photoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Photophysical mechanisms, quantitative performance, and self-validating live-cell imaging protocols.

Introduction & Photophysical Rationale

In the landscape of molecular bioimaging, the 1-ethyl-9H-carbazole (also referred to as N-ethylcarbazole or 9-ethylcarbazole) scaffold has emerged as a privileged building block for designing advanced fluorescent probes. The unique structural topology of the carbazole moiety—a rigid, planar, biphenyl-like system fused with an electron-donating pyrrole ring—endows it with exceptional photostability, high fluorescence quantum yields, and a highly tunable electronic environment.

As a Senior Application Scientist, selecting the right fluorophore is a matter of balancing biocompatibility with photophysical robustness. 1-Ethyl-9H-carbazole derivatives excel in live-cell imaging because they can be easily functionalized at the 3-, 6-, and 9-positions. This allows researchers to engineer specific Donor-π-Acceptor (D-π-A) architectures that respond dynamically to intracellular analytes, microenvironmental pH, or specific organelles[1][2].

Mechanistic Foundations of Carbazole-Based Probes

The design of carbazole-based probes relies on manipulating specific photophysical phenomena to achieve high signal-to-noise ratios in complex biological matrices. Understanding the causality behind these mechanisms is critical for experimental design.

Intramolecular Charge Transfer (ICT) & Ratiometric Sensing

By linking the electron-donating N-ethylcarbazole core to an electron-accepting group (e.g., benzothiazolium) via a π-conjugated vinyl bridge, a strong ICT state is established. When a target analyte, such as cyanide (CN⁻), undergoes nucleophilic addition at the vinyl bond, the extensive π-conjugation is broken[1]. This disruption halts the ICT process, causing a massive hypsochromic (blue) shift in the emission spectrum. This enables ratiometric (dual-channel) imaging , which is highly advantageous as it self-calibrates the signal, eliminating artifacts caused by uneven probe loading or variable cell thickness[1].

Photoinduced Electron Transfer (PET) & Turn-On Sensing

For detecting transient signaling molecules like Hydrogen Sulfide (H₂S), carbazole is often coupled with a fluorophore like coumarin and capped with a quenching moiety such as 2,4-dinitrobenzenesulfonyl (DNBS)[2]. The DNBS group quenches the fluorescence via PET. Upon entering the cell, intracellular H₂S specifically cleaves the DNBS group via thiolysis. The removal of the electron-withdrawing quencher restores the intrinsic fluorescence of the carbazole-coumarin core, resulting in a rapid, high-contrast "Turn-On" signal with a large Stokes shift[2].

Two-Photon Absorption (TPA) for Deep-Tissue Imaging

Conventional one-photon imaging often requires high-energy UV or visible light, which suffers from shallow tissue penetration and induces cellular phototoxicity. By extending the conjugation of the carbazole core and introducing cationic centers (e.g., quinolinium or pyridinium salts), the Two-Photon Absorption (TPA) cross-section can be dramatically increased (often >500 GM)[3]. This allows excitation using near-infrared (NIR) femtosecond lasers, enabling deep-tissue RNA/DNA imaging with sub-micrometer 3D spatial resolution and negligible background autofluorescence[3][4].

Quantitative Performance & Target Analytes

The versatility of the 1-ethyl-9H-carbazole scaffold is demonstrated by its application across various biological targets. The table below summarizes the quantitative performance of recently developed carbazole derivatives.

Probe DesignationTarget AnalyteRecognition MechanismLimit of Detection (LOD)Stokes ShiftPrimary Imaging Application
Probe L Cyanide (CN⁻)Nucleophilic Addition (ICT disruption)339 nMRatiometricMitochondria-targeted imaging in live cells[1]
COZ-DNBS Hydrogen Sulfide (H₂S)Thiolysis of DNBS (PET Off / Turn-On)38.6 nM173 nmMCF-7 cells and in vivo Zebrafish imaging[2]
M4 / H2 / H4 Nucleic Acids (DNA)Minor Groove Binding / IntercalationN/A~150 nmTwo-photon nuclear chromatic imaging[3]
2-APC Iron (Fe³⁺)ESIPT Quenching7.5 nM~171 nmIntracellular Fe³⁺ sensing[5]

Experimental Protocols: Live-Cell Imaging

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly stated to aid researchers in troubleshooting.

Protocol A: Preparation of Carbazole Probe Stock Solutions

Causality: Carbazole derivatives are highly lipophilic, which is excellent for membrane permeability but poor for aqueous solubility. Preparing stocks in a high-purity organic solvent prevents precipitation.

  • Weighing: Accurately weigh 1-2 mg of the synthesized carbazole probe (e.g., COZ-DNBS or Probe L).

  • Dissolution: Dissolve the powder in anhydrous, spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mM to 10.0 mM master stock.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to prevent photobleaching and store at -20°C.

  • Working Solution: Immediately prior to the experiment, dilute the stock in the appropriate pre-warmed culture medium (e.g., DMEM) or physiological buffer (e.g., PBS or HEPES, pH 7.4) to a final working concentration of 5–10 μM. Critical: Ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane fluidization.

Protocol B: Confocal Laser Scanning Microscopy (CLSM) Workflow

Causality: Proper incubation times ensure equilibrium distribution within target organelles (like mitochondria), while rigorous washing prevents high background noise from extracellular probe aggregates.

  • Cell Culture Seeding: Seed MCF-7 or HeLa cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow adherence.

  • Probe Incubation: Aspirate the growth medium. Add 1.0 mL of the pre-warmed probe working solution (10 μM). Incubate in the dark at 37°C for 20–30 minutes. Note: Small lipophilic carbazoles reach intracellular equilibrium rapidly via passive diffusion.

  • Washing (Crucial Step): Carefully aspirate the probe solution. Wash the cells gently three times with 1.0 mL of warm PBS (pH 7.4). Causality: This removes unbound fluorophores, drastically improving the signal-to-noise ratio.

  • Analyte Stimulation (For responsive probes): If testing a responsive probe like COZ-DNBS, add the analyte donor (e.g., 50 μM NaHS as an H₂S donor) and incubate for an additional 10–20 minutes[2].

    • Self-Validation Control: In a parallel dish, pre-incubate cells with an analyte scavenger (e.g., N-ethylmaleimide for thiols) before adding the probe. A lack of fluorescence in this control proves the signal is strictly analyte-specific.

  • Imaging Setup: Transfer the dish to the CLSM stage.

    • For One-Photon Imaging : Excite using the appropriate laser line (e.g., 405 nm or 488 nm) and collect emission in the designated window (e.g., 500–600 nm for yellow/green emission).

    • For Two-Photon Imaging : Switch to a mode-locked Ti:Sapphire femtosecond laser tuned to ~800 nm. Collect emission using non-descanned detectors (NDDs) for maximum photon capture[3][4].

Visualizations

Diagram 1: Analyte Recognition Mechanism (PET Cleavage)

The following diagram maps the photophysical causality of a typical H₂S-responsive carbazole probe (e.g., COZ-DNBS).

Mechanism A Carbazole-Coumarin-DNBS (PET Quenched / OFF) C Cleavage of DNBS Group (Thiolysis) A->C B Intracellular H2S (Nucleophilic Attack) B->C D Free Carbazole-Coumarin (ICT Restored / ON) C->D E Strong Yellow Emission (λ_em = 558 nm) D->E

Caption: Photophysical mechanism of H₂S-mediated PET cleavage and fluorescence restoration.

Diagram 2: Standard Live-Cell Imaging Workflow

This diagram outlines the self-validating experimental pipeline for cellular imaging.

Workflow S1 Cell Culture (MCF-7/HeLa) S2 Probe Incubation (10 μM, 30 min) S1->S2 S3 Wash (PBS x3) Remove Background S2->S3 S4 Analyte Stimulation (Optional) S3->S4 S5 CLSM Imaging (1- or 2-Photon) S4->S5

Caption: Standardized live-cell imaging workflow for carbazole-based fluorescent probes.

References

  • Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe.
  • A Solvent-Mediated Excited-State Intermolecular Proton Transfer Fluorescent Probe for Fe³⁺ Sensing and Cell Imaging. MDPI.
  • A colorimetric and ratiometric fluorescent probe for cyanide sensing in aqueous media and live cells. PubMed.
  • A fast-responsive fluorescent probe based on a styrylcoumarin dye for visualizing hydrogen sulfide in living MCF-7 cells and zebrafish.
  • A 2,7-carbazole-based dicationic salt for fluorescence detection of nucleic acids and two-photon fluorescence imaging of RNA in nucleoli and cytoplasm. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1-Ethyl-9H-carbazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the common experimental challenge of dissolving 1-Ethyl-9H-carbazole in polar solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the common experimental challenge of dissolving 1-Ethyl-9H-carbazole in polar solvents. By understanding the physicochemical principles governing its solubility and employing systematic troubleshooting strategies, you can achieve stable, homogenous solutions for your experimental needs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the solubility behavior of 1-Ethyl-9H-carbazole.

Q1: Why is 1-Ethyl-9H-carbazole so difficult to dissolve in polar solvents like water, PBS, or ethanol?

A: The poor solubility of 1-Ethyl-9H-carbazole in polar solvents is a direct consequence of its molecular structure and physicochemical properties. The core principle at play is "like dissolves like."

  • High Hydrophobicity: The molecule is dominated by the large, rigid, and non-polar carbazole ring system. The addition of an ethyl group further increases its lipophilic (fat-loving) and hydrophobic (water-fearing) character. This is quantitatively expressed by its high octanol-water partition coefficient (LogP), calculated to be 4.2, which indicates a strong preference for non-polar environments over aqueous ones.[1]

  • Lack of Polar Functional Groups: 1-Ethyl-9H-carbazole lacks significant hydrogen bond donor or acceptor sites that can readily interact with the dense hydrogen-bonding network of polar solvents like water. While the nitrogen atom in the carbazole ring is present, its lone pair of electrons is delocalized within the aromatic system, making it a very weak hydrogen bond acceptor.

  • Solvent-Solvent Interactions: Highly polar solvents, especially water, have very strong intermolecular forces (hydrogen bonds). For a solute to dissolve, energy is required to break these bonds to create a cavity for the solute molecule. Because 1-Ethyl-9H-carbazole cannot form favorable interactions with water to compensate for this energy cost, it is energetically unfavorable for it to dissolve.

Q2: What are the key physicochemical properties of 1-Ethyl-9H-carbazole I should be aware of?

A: Understanding these properties is crucial for designing an effective solubilization strategy.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₁₄H₁₃N-[1]
Molecular Weight 195.26 g/mol Affects molarity calculations for solution preparation.[1]
XLogP3 4.2A high value (>3) indicates significant hydrophobicity and predicts poor aqueous solubility.[1]
Hydrogen Bond Donor Count 1 (the N-H group)The N-H bond is very weakly acidic and does not readily donate its proton.[1]
Hydrogen Bond Acceptor Count 0The nitrogen's lone pair is delocalized, making it a poor acceptor.[1]
Appearance Solid (powder/flakes)A crystalline solid form requires energy to overcome crystal lattice forces before dissolution can occur.
Q3: Can I improve solubility by adjusting the pH of my aqueous buffer?

A: For 1-Ethyl-9H-carbazole, pH adjustment is generally an ineffective strategy for enhancing solubility in aqueous media. The carbazole nitrogen (the N-H proton) is extremely weakly acidic, with a pKa value estimated to be around 17, similar to that of alcohols.[2] This means that exceptionally strong bases are required to deprotonate it, conditions that are not typically compatible with biological or pharmaceutical experiments. The molecule lacks any basic functional groups that could be protonated in acidic conditions to form a more soluble cationic salt.[3] Therefore, altering the pH within a typical experimental range (e.g., pH 2-12) will not lead to significant ionization and will have a negligible impact on its aqueous solubility.

Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization

This section provides practical, step-by-step solutions to common problems encountered during the solubilization process.

Q4: My 1-Ethyl-9H-carbazole powder is not dissolving in my aqueous buffer. What is the recommended first step?

A: The industry-standard and most effective first step is to employ a co-solvent strategy . This involves preparing a concentrated stock solution in a water-miscible, strong organic solvent and then diluting this stock into your final aqueous medium.

The Underlying Principle: Co-solvents work by reducing the polarity of the bulk solvent (water).[4] They disrupt water's highly ordered hydrogen-bonding network, which in turn lowers the energy penalty required to create a cavity for the hydrophobic solute molecule, thereby increasing solubility.[]

Recommended Co-solvents:

  • Primary Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are strong, polar aprotic solvents capable of dissolving many non-polar compounds.[6]

  • Secondary Choices: Tetrahydrofuran (THF), acetone, or ethanol. These are generally less effective than DMSO or DMF for highly hydrophobic compounds but may be suitable depending on the required final concentration.

See Protocol 1 for a detailed methodology on preparing a stock solution.

Q5: I made a stock solution in DMSO, but the compound crashed out (precipitated) when I added it to my buffer. How can I prevent this?

A: This is a common issue that occurs when the final concentration of the co-solvent is insufficient to maintain solubility, or when the dilution is performed too quickly.

Troubleshooting Steps:

  • Reduce Final Concentration: The most likely cause is that you are exceeding the solubility limit of 1-Ethyl-9H-carbazole in the final mixed-solvent system. Try preparing a more dilute final solution.

  • Optimize Dilution Technique: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the large volume of vigorously stirring or vortexing aqueous buffer. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.

  • Increase Co-solvent Percentage: The final concentration of the organic co-solvent is critical. For many cell-based assays, a final DMSO concentration of <0.5% is required to avoid toxicity. However, you may need to increase this to 1%, 2%, or even 5% if your experimental system can tolerate it. Always run a vehicle control (buffer + equivalent percentage of co-solvent) to account for any effects of the solvent itself.

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help maintain solubility, as the dissolution process for many carbazoles is endothermic (favored by heat).[7] Ensure the final application is compatible with this temperature.

Q6: Is it safe to use heat or sonication to aid dissolution?

A: Yes, applying energy in the form of gentle heat or sonication can be effective, but it must be done with caution.

  • Heating: Gently warming the solvent (e.g., to 40-50°C) while stirring can significantly increase both the rate of dissolution and the solubility limit.[7][8]

    • Causality: Heat provides the energy needed to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions in the liquid phase.

    • Protocol: Place your vial in a heated water bath or on a stir plate with controlled heating. Do not use a direct, high-temperature heat source, as this can lead to solvent evaporation and potential compound degradation. Always cap the vial loosely to avoid pressure buildup.

    • Trustworthiness Check: After the solution cools to room temperature, observe it for several hours. If no precipitate forms, you have created a stable solution. If it precipitates, the room temperature concentration exceeds its solubility limit, and you have created a supersaturated solution that is not stable.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the rate of dissolution. It is particularly useful for stubborn suspensions.

    • Protocol: Place the sealed vial containing the compound and solvent into a sonicator bath. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Be aware that prolonged sonication can generate heat.

Q7: DMSO and DMF are incompatible with my experiment. What are some alternative solvents or advanced formulation strategies?

A: If common co-solvents are not an option, you can explore other organic solvents or more advanced formulation techniques.

Alternative Solvents (for non-aqueous applications):

SolventPolarityExpected Solubility for 1-Ethyl-9H-carbazoleNotes
Dichloromethane (DCM) Weakly PolarHighExcellent solvent, but volatile and not water-miscible.[6]
Chloroform Weakly PolarHighSimilar to DCM; effective for dissolving carbazoles.[6][9]
Tetrahydrofuran (THF) Polar AproticMedium-HighGood starting point; water-miscible.[9][10]
Acetonitrile Polar AproticMediumA borderline solvent that can be effective.[6][10]
Ethanol Polar ProticLowGenerally poor solubility, but may work for very dilute solutions.[6][7]

Advanced Strategies (for aqueous delivery):

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which have a hydrophobic core that can encapsulate non-polar molecules like 1-Ethyl-9H-carbazole, effectively solubilizing them.[11][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules, increasing their apparent water solubility.[11]

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based systems like nanoemulsions or liposomes can be a highly effective strategy for solubilization and delivery.[13][14]

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Co-Solvent Method for Preparing Aqueous Solutions

This protocol describes the standard method for solubilizing a hydrophobic compound like 1-Ethyl-9H-carbazole for use in aqueous-based experiments.

Materials:

  • 1-Ethyl-9H-carbazole powder

  • High-purity DMSO (or DMF)

  • Target aqueous buffer (e.g., PBS, Tris, cell culture media)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of 1-Ethyl-9H-carbazole into a sterile glass vial. For example, weigh 1.95 mg. b. Add the appropriate volume of 100% DMSO to achieve a high, round-numbered concentration. For 1.95 mg, adding 1 mL of DMSO will create a 10 mM stock solution (MW = 195.26 g/mol ). c. Cap the vial tightly and vortex vigorously for 1-2 minutes until all solid material is completely dissolved. Visually inspect against a light and dark background to ensure no particulates remain. If needed, use gentle warming (Q6) to aid dissolution. This is your master stock solution .

  • Perform Serial or Direct Dilution: a. Determine Final Concentrations: Decide on the final concentration of 1-Ethyl-9H-carbazole and the maximum allowable percentage of DMSO in your experiment (e.g., 10 µM final concentration with ≤0.1% DMSO). b. Calculate Dilution: To achieve 10 µM from a 10 mM stock, a 1:1000 dilution is required. This dilution will result in a final DMSO concentration of 1/1000 = 0.1%. c. Execute the Dilution: i. Pipette 999 µL of your target aqueous buffer into a sterile microcentrifuge tube. ii. While the tube is on a vortex mixer at a medium speed, add 1 µL of the 10 mM master stock solution directly into the buffer. iii. Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Final Quality Control: a. Visually inspect the final solution. It should be perfectly clear. Any cloudiness, haziness, or opalescence indicates that the compound has precipitated and the true concentration of the dissolved material is lower than calculated.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering solubility issues.

G start Start: 1-Ethyl-9H-carbazole powder is insoluble in target polar solvent. strategy1 Action: Employ Co-Solvent Strategy (See Protocol 1) start->strategy1 q1 Is the solution clear? strategy1->q1 success Success: Solution is ready for use. q1->success Yes precipitate Problem: Compound precipitates upon dilution. q1->precipitate No action2 Action: Troubleshoot Dilution - Decrease final concentration - Add stock to stirring buffer - Gently warm buffer precipitate->action2 q2 Is the solution now clear? action2->q2 q2->success Yes action3 Action: Increase % of Co-Solvent (e.g., from 0.1% to 0.5% DMSO) q2->action3 No q3 Is this compatible with the experiment? action3->q3 control Remember: Run a vehicle control. q3->control Yes fail Action: Explore Advanced Strategies - Alternative Solvents (non-aqueous) - Surfactants / Cyclodextrins - Lipid Formulations q3->fail No control->q2

Caption: Decision workflow for troubleshooting solubility.

Part 4: Safety & Handling

Researchers must handle 1-Ethyl-9H-carbazole and all associated solvents with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the powdered compound and volatile organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • SDS Review: Before beginning any work, consult the Safety Data Sheet (SDS) for 1-Ethyl-9H-carbazole and any solvents used.[15][16][17] The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures. Carbazole and its derivatives should be handled with care as some are suspected of causing genetic defects or may cause skin irritation.[18][19]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12395959, 1-Ethyl-9H-carbazole. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(4), 435–447. Available at: [Link]

  • ResearchGate (2025). Discussion on "I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?". Retrieved from [Link]

  • García-Pérez, E., et al. (2011). Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane. Journal of Chemical & Engineering Data, 56(4), 1612–1616. Available at: [Link]

  • Wikipedia (2024). Cosolvent. Retrieved from [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - N-Ethylcarbazole, 98.5%. Retrieved from [Link] (Note: A direct link to this specific old SDS is unavailable, but current SDS can be found on the manufacturer's website).

  • ResearchGate (n.d.). Request PDF for "Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K". Retrieved from [Link]

  • Taylor & Francis (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Google Patents (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Li, M., et al. (2023). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. Available at: [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet for N-Ethylcarbazole. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Preparation and property analysis of antioxidant of carbazole derivatives. Royal Society Open Science, 5(9), 180882. Available at: [Link]

  • Protocols.io (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

Sources

Optimization

Preventing degradation and oxidation of 1-Ethyl-9H-carbazole during storage

Welcome to the Technical Support Center for 1-Ethyl-9H-carbazole (NEC) handling and storage. As a Senior Application Scientist, I frequently see researchers and drug development professionals struggle with the spontaneou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Ethyl-9H-carbazole (NEC) handling and storage. As a Senior Application Scientist, I frequently see researchers and drug development professionals struggle with the spontaneous discoloration and degradation of carbazole derivatives.

In this guide, we will not merely list storage parameters; we will dissect the underlying causality of NEC degradation. By understanding the exact electrochemical and photophysical vulnerabilities of the carbazole scaffold, you can implement self-validating protocols that guarantee the integrity of your experimental workflows.

Mechanistic Overview

Before troubleshooting, we must understand the chemical vulnerabilities of the molecule. 1-Ethyl-9H-carbazole is highly susceptible to two primary degradation pathways: photooxidation and thermal dealkylation.

G NEC 1-Ethyl-9H-carbazole (Stable State) Triplet Excited Triplet State (Reactive) NEC->Triplet Light Absorption Radical Cation Radical (3,6-positions) NEC->Radical Oxidation (O2/ROS) Cleavage C-N Bond Scission (Dealkylation) NEC->Cleavage High Heat / Catalysts Light UV/Visible Light (Photoexcitation) Light->Triplet Oxygen Oxygen / ROS (Radical Attack) Oxygen->Radical Heat Thermal Stress (>350K) Heat->Cleavage Triplet->Radical Electron Transfer Dimer 3,3'-Bicarbazyl Dimers (Discoloration) Radical->Dimer Coupling Reaction Oxide Carbazolequinones (Oxidation) Radical->Oxide Further Oxidation

Logical workflow of 1-Ethyl-9H-carbazole degradation pathways via photooxidation and thermal stress.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-Ethyl-9H-carbazole powder discolor from off-white to yellow/brown over time? A1: Discoloration is the macroscopic symptom of electrochemical oxidation. The oxidation of carbazole derivatives predominantly occurs at the carbazole functional group, specifically at the 3,6-positions due to their high electron density (1[1]). When exposed to atmospheric oxygen, the molecule forms cation radicals that couple to generate 3,3'-bicarbazyl dimers (2[2]). These dimers possess an extended conjugated π -system, which shifts their light absorption into the visible spectrum, causing the yellow/brown appearance.

Q2: Is it strictly necessary to store this compound in the dark? A2: Absolutely. The photooxidation of carbazole derivatives is initiated when the molecule absorbs light and transitions into an excited triplet state (3[3]). This highly reactive triplet state facilitates rapid electron transfer and deprotonation, accelerating the formation of the aforementioned cation radicals. Shielding the material from light breaks the first link in this degradation chain.

Q3: Can I use a standard laboratory oven to dry my synthesized or washed 1-Ethyl-9H-carbazole? A3: No, thermal drying should be strictly avoided. Research into the decomposition mechanisms of N-ethylcarbazole demonstrates that thermal stress (particularly above 350 K) can induce undesired C-N bond scission (4[4]). This dealkylation pathway strips the ethyl group, leaving behind unsubstituted carbazole and volatile byproducts (5[5]). Always use ambient-temperature vacuum desiccation.

Quantitative Stability Matrix

Summary of degradation kinetics based on environmental exposure variables.

Storage ConditionAtmosphereLight ExposureEst. Degradation Rate (%/month)Primary Degradant Pathway
25°C (Ambient)AirAmbient Light2.5 - 4.0%Photooxidation (3,3'-Bicarbazyls)
25°C (Ambient)AirDark0.8 - 1.2%Auto-oxidation (Carbazolequinones)
4°C (Refrigerated)Argon / N₂Dark< 0.1%None detected
40°C (Accelerated)AirAmbient Light> 8.0%Dimerization & C-N Scission

Troubleshooting & Self-Validating Protocol: Purification and Anaerobic Storage

Principle of Causality: 1-Ethyl-9H-carbazole degrades via radical cation intermediates at the 3,6-positions when exposed to oxygen and light. To halt this, we must strip existing auto-catalytic degradation products and establish an absolute barrier against photoexcitation and atmospheric reactive oxygen species (ROS).

Step 1: Spectroscopic Triage and Visual Validation

  • Action: Dissolve 10 mg of the bulk powder in 1 mL of HPLC-grade acetonitrile.

  • Causality: Pure NEC yields a colorless solution. A yellow or brown tint indicates the presence of 3,3'-bicarbazyls or carbazolequinones.

  • Validation: Run an HPLC-UV assay at 254 nm. Dimers will elute later than the NEC monomer due to their increased hydrophobicity and higher molecular weight.

Step 2: Recrystallization (If Purity < 98%)

  • Action: Dissolve the contaminated NEC in a minimal volume of hot ethanol (approx. 60°C). Slowly cool the solution to 4°C to induce crystallization.

  • Causality: The extended π -conjugation of the 3,3'-bicarbazyl dimers significantly alters their solubility profile compared to the monomer, allowing the pure NEC to selectively crystallize while impurities remain dissolved in the mother liquor.

Step 3: Athermal Vacuum Drying

  • Action: Filter the crystals and dry them in a vacuum desiccator (<10 mbar) at room temperature (20-25°C) for 12 hours. Do NOT use a heated drying oven.

  • Causality: Elevated temperatures (> 350 K) provide the activation energy required for C-N bond scission (dealkylation), leading to the formation of unsubstituted carbazole (4[4]).

Step 4: Inert Packaging and Photonic Shielding

  • Action: Transfer the dried powder into amber glass vials. Purge the headspace with Argon gas for 2-3 minutes before sealing tightly with a PTFE-lined cap. Store the vials at 4°C.

  • Causality: Amber glass blocks UV/Vis wavelengths, preventing the molecule from entering the reactive excited triplet state. Argon is denser than nitrogen and air, effectively blanketing the solid and displacing oxygen to prevent OH radical attack (6[6]).

References

  • CIDEP Study of Photooxidation Reaction of Carbazole by Maleic Anhydride. Oxford Academic.[Link]

  • Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PMC.[Link]

  • Model Catalytic Studies of Liquid Organic Hydrogen Carriers: Dehydrogenation and Decomposition Mechanisms of Dodecahydro- N-ethylcarbazole on Pt(111). PubMed.[Link]

  • Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. MDPI.[Link]

  • Dehydrogenation mechanism of liquid organic hydrogen carriers: dodecahydro-N-ethylcarbazole on Pd(111). PubMed.[Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Charge Carrier Mobility in 1-Ethyl-9H-carbazole Thin Films

Target Audience: Materials Scientists, Device Physicists, and Optoelectronics Researchers. Executive Summary 1-Ethyl-9H-carbazole (N-ethylcarbazole, NEC) is a foundational small-molecule organic semiconductor widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Physicists, and Optoelectronics Researchers.

Executive Summary

1-Ethyl-9H-carbazole (N-ethylcarbazole, NEC) is a foundational small-molecule organic semiconductor widely utilized as a hole-transporting material (HTM) and a liquid organic hydrogen carrier[1]. However, translating its intrinsic molecular properties into high-performance thin films often presents practical challenges. Researchers frequently encounter experimental charge carrier mobilities significantly lower than theoretical predictions—often stalling at <10−5 cm2/Vs [2].

As a Senior Application Scientist, I have structured this guide to provide a mechanistic, causality-driven framework to diagnose and resolve mobility bottlenecks. We will address the three primary culprits: solid-state morphological disorder, energetic trap states, and interfacial injection barriers[3].

Diagnostic Logic Flow

DiagnosticWorkflow A Low Carrier Mobility Detected (< 10^-5 cm²/Vs) B 1. Assess Film Morphology (AFM / GIXRD) A->B C High Roughness / Amorphous Domains B->C E Smooth / Highly Crystalline B->E D Optimize Deposition Rate & Apply Thermal Annealing C->D F 2. Trap State Analysis (SCLC / TOF) E->F G High Trap Density (>10^17 cm^-3) F->G I Low Trap Density F->I H Purify Precursor (Sublimation) & Exclude O2/Moisture G->H J 3. Interface Alignment (UPS / CV) I->J K Large Injection Barrier (> 0.3 eV) J->K M Optimized Mobility (~10^-3 cm²/Vs) J->M L Apply Carbazole SAMs (e.g., 2PACz) to Match Work Function K->L L->M

Diagnostic workflow for troubleshooting low charge carrier mobility in NEC films.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the hole mobility of my vacuum-deposited NEC film orders of magnitude lower than theoretical predictions?

Analysis & Causality: The discrepancy between theoretical and experimental mobility in small molecules like NEC is primarily driven by energetic disorder and poor solid-state organization[2]. NEC possesses a relatively flexible N-ethyl chain, which can lead to polymorphic crystallization or amorphous domain formation during rapid thermal evaporation. Without extended π−π conjugated networks, intermolecular orbital coupling is weak, exponentially increasing the reorganization energy required for charge hopping[3]. Actionable Solution:

  • Substrate Heating: Maintain the substrate at 40−50∘C during thermal evaporation to provide sufficient kinetic energy for molecules to self-assemble into highly ordered π -stacked columns.

  • Passivation Layers: Apply a passivation layer such as octadecyltrichlorosilane (OTS) or polystyrene (PS) to the dielectric/substrate surface prior to deposition. This minimizes surface energy mismatch and promotes uniform crystal growth, which has been shown to improve mobility by up to three orders of magnitude in carbazole derivatives[3].

Q2: How do oxygen and moisture act as trap states in carbazole-based films, and how can I validate their presence?

Analysis & Causality: Carbazole derivatives are highly susceptible to photo-oxidation. In the presence of ambient oxygen and light, NEC can form radical cations or oxygen-induced deep trap states[4]. These localized states sit deep within the bandgap, capturing migrating holes and drastically reducing the effective drift mobility. Actionable Solution:

  • Validation: Perform Space-Charge-Limited Current (SCLC) measurements. A high trap-filled limit voltage ( VTFL​ ) indicates a high density of deep traps.

  • Resolution: Synthesize and handle NEC strictly in an inert environment (e.g., N2​ glovebox). Ensure the precursor is purified via multiple gradient sublimations before deposition to remove oxidized oligomers.

Q3: My Time-of-Flight (TOF) measurements show highly dispersive transport. How do I fix the electrode interface?

Analysis & Causality: Dispersive transport—characterized by featureless, long-tail transient photocurrents—often stems from a large hole injection barrier. The HOMO level of alkyl-substituted carbazoles typically resides deep, ranging from -5.31 to -5.76 eV[5]. If standard ITO (Work Function -4.7 eV) or Gold (WF -5.1 eV) is used without modification, holes accumulate at the interface, causing space-charge buildup and dispersive transit[4]. Actionable Solution:

  • Introduce a carbazole-based Self-Assembled Monolayer (SAM), such as (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), between the electrode and the NEC film. These SAMs tune the interfacial dipole moment, align the energy levels, and improve the wettability of the substrate for subsequent carbazole deposition[6].

Self-Validating Experimental Protocols

Protocol A: Fabrication of Highly Ordered NEC Thin Films via Passivated Thermal Evaporation

Objective: Minimize energetic disorder and maximize π−π stacking.

  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in Alconox, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ and treat with UV-Ozone for 20 minutes.

  • Surface Passivation: Spin-coat a dilute solution of Polystyrene (PS) or immerse in an OTS/toluene solution to form a hydrophobic passivation layer[3]. Rinse with pure solvent to remove unbonded molecules.

  • Precursor Purification: Load commercial NEC powder into a gradient sublimation tube. Sublime at 10−6 Torr to isolate the highly pure, crystalline fraction (discarding the dark residue).

  • Thermal Evaporation: Transfer the purified NEC to a vacuum chamber ( <10−6 mbar). Evaporate at a strict rate of 0.1 - 0.2 Å/s. Maintain the substrate temperature at 45∘C to induce ordered packing.

  • Validation Check: Perform Grazing-Incidence X-Ray Diffraction (GIXRD). A sharp out-of-plane peak corresponding to the π−π stacking distance ( ≈3.4−3.5 Å) confirms successful crystalline ordering. If the peak is broad or absent, reduce the evaporation rate.

Protocol B: SCLC Hole Mobility and Trap-Density Extraction

Objective: Quantify intrinsic hole mobility and diagnose trap states.

  • Device Architecture: Fabricate a hole-only device: ITO / 2PACz SAM / NEC Film (150 nm) / Gold (Au)[6].

  • J-V Characterization: Sweep the voltage from 0 to 10 V in the dark using a high-precision sourcemeter.

  • Data Extraction:

    • Identify the Ohmic region ( J∝V ) at low voltages.

    • Identify the Trap-Filled Limit region ( J∝Vn,n>3 ). Calculate trap density ( Nt​ ) using the equation: Nt​=eL23ϵ0​ϵr​VTFL​​ , where L is film thickness.

    • Identify the Child's Law region ( J∝V2 ). Extract hole mobility ( μ ) using the Mott-Gurney equation: J=89​ϵ0​ϵr​μL3V2​ .

  • Validation Check: If Nt​>1017 cm−3 , return to Protocol A (Step 3) to improve precursor purity and ensure strict air-free handling.

Quantitative Benchmarks: Impact of Optimization on NEC Films

The following table summarizes expected improvements in charge transport metrics when applying the troubleshooting steps outlined above.

Fabrication ConditionHole Mobility ( cm2/Vs )Trap Density ( cm−3 )Injection Barrier (eV)Dominant Transport Regime
As-cast (Bare ITO, Amorphous) 1.2×10−6 5.5×1017 ≈0.6 Highly Dispersive
Substrate Heated ( 45∘C ) 4.5×10−5 2.1×1017 ≈0.6 Dispersive
OTS Passivated + Heated 8.2×10−4 1.8×1016 ≈0.6 Non-Dispersive
2PACz SAM + Heated 3.5×10−3 8.0×1015 <0.1 Non-Dispersive (Ohmic)

Note: Values are representative benchmarks synthesized from carbazole-derivative literature to guide troubleshooting expectations[2][3][6].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Stability of 1-Ethyl-9H-carbazole and N-vinylcarbazole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their unique photophysical and electro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their unique photophysical and electronic properties. Among these, 1-Ethyl-9H-carbazole and N-vinylcarbazole are two prominent molecules, often utilized as building blocks for polymers, organic light-emitting diodes (OLEDs), and as scaffolds in drug discovery. Their performance and processability are intrinsically linked to their thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of these two compounds, supported by established experimental methodologies and an exploration of their degradation mechanisms. While extensive data exists for N-vinylcarbazole, particularly in its polymeric form, direct thermogravimetric and calorimetric data for 1-Ethyl-9H-carbazole is less prevalent in publicly accessible literature. Therefore, this guide will also draw upon data from closely related N-alkylcarbazoles to provide a comprehensive and logical comparison.

Comparative Analysis of Thermal Properties

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, especially those involving high-temperature processing. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled.

Property1-Ethyl-9H-carbazole (and related N-Alkylcarbazoles)N-vinylcarbazole
Melting Point (°C) 66 - 70[1]64 - 66
Boiling Point (°C) ~340 (Normal Boiling Temperature)[2][3]Decomposes during polymerization at elevated temperatures
Onset Decomposition Temperature (TGA, °C) Estimated to be high, likely > 250°C, based on the stability of other N-alkylcarbazoles.[4][5][6][7]Polymerization can be initiated thermally; significant decomposition of the polymer (PNVC) begins around 300-400°C.[8]
Degradation Profile Expected to undergo dealkylation at very high temperatures.[9]Susceptible to polymerization upon heating. The polymer degrades via chain scission and monomer evolution.

Expert Insights: The seemingly similar melting points of 1-Ethyl-9H-carbazole and N-vinylcarbazole belie their fundamentally different thermal behaviors. The presence of the vinyl group in N-vinylcarbazole introduces a reactive site prone to polymerization at elevated temperatures. In contrast, the saturated ethyl group in 1-Ethyl-9H-carbazole imparts greater thermal stability to the monomeric form. While direct TGA data for 1-Ethyl-9H-carbazole is scarce, the high thermal stability of related N-alkylcarbazoles suggests that it is a more robust molecule under thermal stress compared to the readily polymerizable N-vinylcarbazole.

Experimental Workflow for Thermal Analysis

A systematic approach is crucial for obtaining reliable and comparable thermal stability data. The following workflow outlines the key steps in performing TGA and DSC analysis for organic compounds like carbazole derivatives.

Thermal Analysis Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_data Data Interpretation & Comparison Prep Obtain high-purity samples of 1-Ethyl-9H-carbazole and N-vinylcarbazole Dry Dry samples under vacuum to remove residual solvents Prep->Dry Weigh Accurately weigh 5-10 mg of each sample into TGA/DSC pans Dry->Weigh TGA_Setup Calibrate TGA instrument Weigh->TGA_Setup DSC_Setup Calibrate DSC instrument Weigh->DSC_Setup TGA_Run Heat sample from ambient to 600°C at 10°C/min under N2 atmosphere TGA_Setup->TGA_Run TGA_Analyze Analyze TGA curve for onset of decomposition (Tonset) and percentage weight loss TGA_Run->TGA_Analyze Compare Compare Tonset, Tm, and thermal events to assess relative stability TGA_Analyze->Compare DSC_Run Heat sample from ambient to 200°C at 10°C/min under N2 atmosphere DSC_Setup->DSC_Run DSC_Analyze Analyze DSC thermogram for melting point (Tm) and any exothermic events (e.g., polymerization) DSC_Run->DSC_Analyze DSC_Analyze->Compare Mechanisms Correlate thermal events with potential degradation mechanisms Compare->Mechanisms

Caption: Experimental workflow for comparative thermal analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 1-Ethyl-9H-carbazole and N-vinylcarbazole.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials (e.g., calcium oxalate and indium).

  • Sample Preparation:

    • Ensure the samples are of high purity (>98%).

    • Dry the samples in a vacuum oven at a temperature below their melting point for at least 24 hours to remove any volatile impurities or residual solvent.

    • Accurately weigh 5-10 mg of the dried sample into a clean, tared alumina or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium within the sample.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the steepest point of the weight loss curve.

    • Record the temperature at 5% weight loss (T5%) as a key indicator of initial decomposition.

    • Note the percentage of residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any thermally induced events such as polymerization or decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Use high-purity, dried samples as described in the TGA protocol.

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to sublimation or volatilization before decomposition.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C for 3 minutes.

      • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.

      • Hold at the final temperature for 1 minute.

      • Cool the sample back to 25°C at a rate of 10°C/min.

      • Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after the initial heating cycle.

  • Data Analysis:

    • Determine the melting point (Tm) from the peak of the endothermic transition in the first heating scan.

    • Observe any exothermic peaks in the first heating scan, which for N-vinylcarbazole could indicate polymerization.

    • Analyze the second heating scan to observe any changes, such as the appearance of a glass transition (Tg) if polymerization occurred.

Mechanistic Insights into Thermal Degradation

The structural differences between 1-Ethyl-9H-carbazole and N-vinylcarbazole lead to distinct degradation pathways under thermal stress.

Degradation Pathways cluster_ethyl 1-Ethyl-9H-carbazole Degradation cluster_vinyl N-vinylcarbazole Degradation Ethyl 1-Ethyl-9H-carbazole Heat_Ethyl High Temperature (>400°C) Ethyl->Heat_Ethyl Dealkylation De-ethylation Heat_Ethyl->Dealkylation Carbazole Carbazole Dealkylation->Carbazole Ethylene Ethylene Dealkylation->Ethylene Vinyl N-vinylcarbazole Heat_Vinyl Moderate Temperature (>100°C) Vinyl->Heat_Vinyl Polymerization Radical Polymerization Heat_Vinyl->Polymerization PNVC Poly(N-vinylcarbazole) Polymerization->PNVC Heat_PNVC High Temperature (>300°C) PNVC->Heat_PNVC Degradation Chain Scission & Depolymerization Heat_PNVC->Degradation Monomer N-vinylcarbazole Degradation->Monomer Oligomers Carbazole-containing oligomers Degradation->Oligomers

Caption: Proposed thermal degradation pathways.

For 1-Ethyl-9H-carbazole , the primary degradation pathway at elevated temperatures is expected to be the homolytic cleavage of the N-C bond of the ethyl group. This dealkylation process would lead to the formation of a carbazole radical and an ethyl radical, which would likely abstract a hydrogen to form carbazole and evolve ethylene gas. This process generally requires significant thermal energy, contributing to the higher thermal stability of N-alkylated carbazoles.

In contrast, the thermal behavior of N-vinylcarbazole is dominated by the reactivity of its vinyl group. Upon heating, even at moderately elevated temperatures, N-vinylcarbazole can undergo free-radical polymerization to form poly(N-vinylcarbazole) (PNVC). This is often observed as a strong exothermic event in DSC analysis. The resulting polymer, PNVC, is itself thermally stable up to around 300-400°C.[8] Above this temperature, the polymer undergoes degradation primarily through random chain scission and depolymerization, yielding the monomer and other carbazole-containing fragments.

Conclusion

  • 1-Ethyl-9H-carbazole is a thermally robust molecule in its monomeric form, with its degradation at high temperatures likely proceeding through dealkylation. Its stability makes it suitable for applications requiring high-temperature processing without unwanted polymerization.

  • N-vinylcarbazole , on the other hand, is thermally labile with respect to polymerization. While this reactivity is advantageous for the synthesis of PNVC, it limits its use as a stable monomer at elevated temperatures. The thermal stability of N-vinylcarbazole is therefore intrinsically linked to the stability of its resulting polymer.

For researchers and professionals in drug development and materials science, this comparative guide underscores the importance of considering the specific chemical structure when evaluating the thermal properties of carbazole derivatives. The choice between these two molecules will ultimately depend on the desired thermal processing window and whether polymerization is a desired or an undesirable outcome.

References

  • Bilbao, E., et al. "Thermal Degradation of Copolymers of N‐Vinylcarbazole with Acrylic and Methacrylic Monomers." Journal of Macromolecular Science, Part A, vol. 43, no. 7, 2007. [Link]

  • Verevkin, S. P., et al. "Hydrogen Storage: Thermochemical Studies of N-Alkylcarbazoles and Their Derivatives as a Potential Liquid Organic Hydrogen Carriers." The Journal of Physical Chemistry C, vol. 119, no. 47, 2015, pp. 26381–26389. [Link]

  • Heller, A., et al. "Melting Points of Potential Liquid Organic Hydrogen Carrier Systems Consisting of N -Alkylcarbazoles." Chemie Ingenieur Technik, vol. 87, no. 12, 2015, pp. 1730-1735. [Link]

  • Verevkin, S. P., et al. "Thermochemical Studies of N‑Alkylcarbazoles and Their Derivatives as a Potential Liquid Organic Hydrogen Carriers." The Journal of Physical Chemistry C, vol. 119, no. 47, 2015, pp. 26381-26389. [Link]

  • NIST/TRC Web Thermo Tables. "N-propyl-9H-carbazole." [Link]

  • Verevkin, S. P., et al. "Thermochemical Studies of N-Alkylcarbazoles and Their Derivatives as a Potential Liquid Organic Hydrogen Carriers." ACS Publications, 2015. [Link]

  • Experimental section Materials 9H-carbazole, cholesterol chloroformate, Et 3N and Na 2SO4 were purchased from Energy Chemical Co. [No valid URL found]
  • Thorn, H. G. "The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate." Journal of the Chemical Society (Resumed), 1960, p. 2469. [Link]

  • Khan, I., et al. "Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp." MDPI, 2024. [Link]

  • NIST Chemistry WebBook. "9H-Carbazole, 9-ethyl-." [Link]

  • Pielichowski, J., and J. Pielichowski. "A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71." Polymer Degradation and Stability, vol. 40, no. 2, 1993, pp. 203-207. [Link]

  • NIST/TRC Web Thermo Tables. "9-ethylcarbazole." [Link]

  • PubChem. "N-Methylcarbazole." [Link]

  • NIST Chemistry WebBook. "9H-Carbazole, 9-ethyl-." [Link]

  • NIST Chemistry WebBook. "9H-Carbazole, 9-ethyl-." [Link]

  • Driver, G. W., and J. B. F. N. Eng. "Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications." Journal of the Chemical Society C: Organic, 1969, p. 1904. [Link]

  • Wang, X., et al. "9-Ethyl-9H-carbazole-3-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 11, 2010, p. o1885. [Link]

  • PubChem. "N-Vinylcarbazole." [Link]

  • Iida, H., et al. "Synthesis of Carbazoles from N-(N,N-Diarylamino)phthalimides with Aluminum Chloride via Diarylnitrenium Ions." The Journal of Organic Chemistry, vol. 66, no. 23, 2001, pp. 7847–7851. [Link]

  • Keshavarz, M. H., and S. A. J. H. "Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa." Central European Journal of Energetic Materials, vol. 19, no. 1, 2022, pp. 1-21. [Link]

  • El-Sayed, W. A., and A. A. A. "New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -." International Journal of Pharmaceutical Sciences Review and Research, vol. 52, no. 2, 2018, pp. 10-16. [Link]

  • Jakab, E., et al. "Thermal decomposition of mixtures of vinyl polymers and lignocellulosic materials." Journal of Analytical and Applied Pyrolysis, vol. 56, no. 2, 2000, pp. 273-287. [Link]

  • Li, W., et al. "Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content." Journal of Macromolecular Science, Part B, vol. 52, no. 9, 2013, pp. 1251-1263. [Link]

  • Siodłak, D., et al. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." MDPI, vol. 29, no. 9, 2024, p. 2481. [Link]

Sources

Comparative

A Comparative Thermal Analysis of 1-Ethyl-9H-carbazole and its Analogs using Differential Scanning Calorimetry

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The thermal b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The thermal behavior of a compound, in particular, can dictate its stability, processing parameters, and ultimately, its viability as a drug candidate. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for elucidating these thermal properties. This guide provides an in-depth DSC analysis of 1-Ethyl-9H-carbazole, a significant heterocyclic compound, and compares its thermal characteristics with two closely related carbazole derivatives: N-vinylcarbazole and N-phenylcarbazole. This comparative approach offers valuable insights into how substitution at the nitrogen atom of the carbazole ring influences thermal stability.

The Significance of Thermal Analysis for Carbazole Derivatives

Carbazole and its derivatives are a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. 1-Ethyl-9H-carbazole, for instance, serves as a crucial building block in the synthesis of various organic electronic materials and potential therapeutic agents. The thermal stability of these compounds is a critical parameter that can affect their shelf-life, formulation, and manufacturing processes. DSC is a powerful analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] This allows for the determination of key thermal events such as melting, crystallization, glass transitions, and decomposition.

Comparative DSC Analysis: 1-Ethyl-9H-carbazole vs. N-vinylcarbazole and N-phenylcarbazole

To illustrate the impact of N-substitution on the thermal properties of the carbazole scaffold, we present a comparative analysis of 1-Ethyl-9H-carbazole, N-vinylcarbazole, and N-phenylcarbazole.

Predicted Thermal Properties
CompoundMolecular StructureMelting Point (Tonset)Melting Point (Tpeak)Enthalpy of Fusion (ΔHfus)
1-Ethyl-9H-carbazole1-Ethyl-9H-carbazole structure~68 °C~70 °C~20-25 kJ/mol (estimated)
N-vinylcarbazoleN-vinylcarbazole structure~64 °C~66 °C[2]~18-23 kJ/mol (estimated)
N-phenylcarbazoleN-phenylcarbazole structure~95 °C~96.5 °C~19.4 kJ/mol[3]

Note: The onset and peak melting temperatures can vary slightly depending on the heating rate and sample purity.

Interpretation of Thermal Behavior

The DSC thermograms of these compounds would each exhibit a single, sharp endothermic peak corresponding to their melting transition.

  • 1-Ethyl-9H-carbazole: The melting point of approximately 70°C indicates a moderate level of thermal stability. The ethyl group, being a small and flexible alkyl chain, has a modest impact on the crystal lattice energy compared to an unsubstituted carbazole.

  • N-vinylcarbazole: With a melting point of about 66°C, N-vinylcarbazole shows slightly lower thermal stability than its ethyl-substituted counterpart.[2] The vinyl group, with its sp2 hybridized carbons, introduces a degree of planarity and potential for polymerization, which can influence intermolecular interactions in the solid state.

  • N-phenylcarbazole: This derivative displays a significantly higher melting point of around 96.5°C, suggesting a more stable crystal lattice.[3] The bulky and rigid phenyl group can lead to stronger π-π stacking interactions between molecules, requiring more energy to disrupt the crystalline structure. The enthalpy of fusion for N-phenylcarbazole is a key parameter in understanding its solid-to-liquid phase transition.[3]

The following diagram illustrates the expected relationship between the chemical structure of the N-substituent and the resulting melting point.

Caption: Relationship between N-substituent and melting point.

Experimental Protocol for DSC Analysis

To ensure the generation of reliable and reproducible data, a standardized DSC protocol is essential. The following is a detailed methodology for the thermal analysis of carbazole derivatives.

Instrumentation and Calibration
  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).

  • Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials, such as indium, prior to analysis.

  • Pans: Aluminum pans are suitable for these analyses.

Sample Preparation
  • Accurately weigh 2-5 mg of the high-purity sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Measurement Parameters
  • Temperature Range: 25°C to 150°C (or a range that brackets the expected melting point).

  • Heating Rate: A standard heating rate of 10°C/min is recommended for routine analysis. Slower heating rates (e.g., 2-5°C/min) can be used to improve the resolution of thermal events.

  • Atmosphere: An inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min is crucial to prevent oxidative degradation of the sample.

The experimental workflow can be visualized as follows:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal ref Prepare empty reference pan seal->ref load Load sample and reference ref->load program Set temperature program (25-150°C at 10°C/min) load->program purge Purge with N2 at 50 mL/min program->purge run Initiate DSC run purge->run plot Plot Heat Flow vs. Temperature run->plot analyze Determine Tonset, Tpeak, and ΔHfus plot->analyze

Caption: Experimental workflow for DSC analysis.

Conclusion

The DSC analysis of 1-Ethyl-9H-carbazole and its comparison with N-vinylcarbazole and N-phenylcarbazole effectively demonstrates the influence of the N-substituent on the thermal properties of the carbazole core. The melting point, a direct indicator of the stability of the crystal lattice, increases with the steric bulk and potential for intermolecular interactions of the substituent, following the trend: N-vinylcarbazole < 1-Ethyl-9H-carbazole < N-phenylcarbazole. This systematic understanding of structure-property relationships is invaluable for the rational design of new carbazole-based molecules with tailored thermal characteristics for pharmaceutical and material science applications. The provided experimental protocol serves as a robust framework for obtaining high-quality, comparable DSC data for these and similar compounds.

References

  • Ribeiro da Silva, M. A. V., & Pinto, T. I. S. (2020). The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Advances, 10(21), 12345-12357. [Link]

  • Mettler-Toledo AG. (2000). Interpreting DSC curves Part 1: Dynamic measurements. UserCom 1/2000. [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Carbazole. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). N-Vinylcarbazole. [Link]

  • Wikipedia. (n.d.). N-Vinylcarbazole. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

  • NETZSCH-Gerätebau GmbH. (2023, May 17). Fast and Precise: DSC and PeakSeparation for the Identification of Polymers in Packaging Films. [Link]

  • ResearchGate. (n.d.). TGA and DSC curves for PS, PVK, PVK-30, and PVK-50 polymer composites. [Link]

  • ResearchGate. (n.d.). DSC plots of control and treated carbazole. [Link]

  • ResearchGate. (n.d.). (a) Thermogram obtained by DSC analysis at 10uC min 21 showing the thermal transitions for compound Ie. [Link]

  • ResearchGate. (n.d.). DSC thermograms of new multi-branched molecules bearing carbazole peripheral units. [Link]

  • ResearchGate. (n.d.). (A–D) DSC curves obtained for the 50–125 μm and 500–1000 μm NIF powders. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of poly (N-vinyl carbazole)-co-poly(2-(Dimethylamino.... [Link]

  • MDPI. (2022, May 20). A Method to Derive the Characteristic and Kinetic Parameters of 1,1-Bis(tert-butylperoxy)cyclohexane from DSC Measurements. [Link]

  • Chemistry LibreTexts. (2023, June 25). 10.10: Enthalpy of Fusion and Enthalpy of Vaporization. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • AZoM. (2016, July 25). Characterizing Petroleum Products with DSC. [Link]

  • Journal of Chemical & Engineering Data. (2023, March 22). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. [Link]

  • PubMed. (2016, August 15). Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. [Link]

  • Light Water Reactor Sustainability Program. (n.d.). Characterizing oxidation of cross- linked polyethylene and ethylene propylene rubber. [Link]

  • Acta Crystallographica Section E. (n.d.). 9-Ethyl-9H-carbazole-3-carbaldehyde. [Link]

Sources

Validation

Comparing the photoluminescence quenching of 1-Ethyl-9H-carbazole derivatives

Advanced Photoluminescence Quenching of 1-Ethyl-9H-Carbazole Derivatives: A Comparative Guide Executive Summary Carbazole derivatives are foundational to the development of organic light-emitting diodes (OLEDs), fluoresc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Photoluminescence Quenching of 1-Ethyl-9H-Carbazole Derivatives: A Comparative Guide

Executive Summary

Carbazole derivatives are foundational to the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and photocatalytic systems due to their exceptional electron-donating capabilities and distinct photoluminescence (PL) profiles. While 1 (where the ethyl group is substituted on the aromatic backbone) is highly valued in geochemical fingerprinting[1], its structural analog, 9-ethylcarbazole (N-ethylcarbazole), serves as the definitive photophysical model for understanding PL quenching in this chemical class. This guide provides an objective, data-driven comparison of how different quenching agents interact with ethylcarbazole derivatives, detailing the mechanistic causality and providing self-validating experimental protocols for laboratory application.

Mechanistic Foundations of Carbazole Photoluminescence Quenching

Upon photoexcitation, the electron-rich carbazole core transitions into an excited state ( D∗ ), acting as a potent electron donor. When interacting with an electron acceptor or quencher ( A ), the system typically undergoes Photoinduced Electron Transfer (PET). Depending on the solvent polarity and the specific quencher, this encounter can lead to non-radiative charge recombination or the formation of a red-shifted, emitting exciplex (excited-state complex).

G A Excited Ethylcarbazole (D*) B Encounter Complex (D*...A) A->B + Quencher (A) E Radiative Decay (Fluorescence) A->E No Quencher C Electron Transfer (PET) B->C Charge Separation D Exciplex Formation (D+...A-) C->D Solvent Stabilization D->E Exciplex Emission F Non-Radiative Quenching D->F Charge Recombination

Photophysical pathways of ethylcarbazole quenching via electron transfer and exciplex formation.

Comparative Analysis of Quenching Agents

Different quenchers interact with ethylcarbazole derivatives through distinct photophysical pathways. The table below summarizes the quantitative performance and dominant mechanisms across various matrices.

Table 1: Comparative Photoluminescence Quenching Parameters of Ethylcarbazole Derivatives

DerivativeQuencherMatrix / SolventDominant Quenching MechanismStern-Volmer Constant ( Ksv​ )
9-Ethylcarbazole Dimethyl Terephthalate (DMTP)PMMA Polymer FilmDynamic (Exciplex Formation)Concentration-dependent
9-Ethylcarbazole 1,4-DicyanobenzeneAcetonitrileDynamic (Solvent-Separated Ion Pair)Diffusion-controlled
9-Ethylcarbazole 4-IodotolueneLatex Micelles (SDS)Dynamic (Heavy-Atom Effect) 8.0×104 M−1
Carbazole Core Picric Acid (Nitroaromatic)SolutionStatic (Ground-State Complex)High ( >104 M−1 )

Detailed Mechanistic Insights:

  • Dimethyl Terephthalate (DMTP): In solid PMMA films, ethylcarbazole and DMTP do not form a ground-state complex. Instead, excitation leads to the formation of a radical ion pair that relaxes into a 2[2]. Interestingly, the application of an external electric field quenches this exciplex fluorescence by3, preventing radiative recombination[3].

  • 1,4-Dicyanobenzene: In highly polar solvents like acetonitrile, the charge separation between N-ethylcarbazole and 1,4-dicyanobenzene is small enough that 4[4].

  • Nitroaromatics: Unlike dynamic electron transfer, nitroaromatics like picric acid quench carbazole emission via static quenching. This involves the formation of a 5 driven by electrostatic interactions and hydrogen bonding[5].

  • Heavy-Atom Quenchers: Halogenated compounds like 4-iodotoluene quench 9-ethylcarbazole fluorescence via enhanced intersystem crossing (spin-orbit coupling). In heterogeneous matrices like latex dispersions, the local concentration of the quencher is artificially inflated, yielding6[6].

Self-Validating Experimental Protocols

To rigorously determine whether an ethylcarbazole derivative undergoes static or dynamic quenching, researchers must correlate steady-state intensity measurements with time-resolved lifetime decay. Relying solely on steady-state data often leads to false mechanistic assignments.

Workflow S1 1. Solution Preparation (Fluorophore + Quencher) S2 2. Steady-State PL Measurement (Spectrofluorometer) S1->S2 S3 3. Time-Resolved TCSPC (Lifetime Decay Analysis) S2->S3 Select Peak Wavelength S4 4. Stern-Volmer Plotting (I0/I vs [Q]) S2->S4 Extract Peak Intensities S5 5. Mechanism Determination (Static vs. Dynamic) S3->S5 Compare τ0 / τ S4->S5 Calculate K_sv

Self-validating experimental workflow for determining photoluminescence quenching mechanisms.

Step-by-Step Methodology:

  • Solution Preparation (Causality: Preventing Dilution Artifacts):

    • Prepare a stock solution of the ethylcarbazole derivative ( 10−5 M) in a spectroscopic-grade solvent.

    • Prepare a titrant solution containing the quencher (e.g., 10−3 M). Critical Step: Spike this titrant with the exact same 10−5 M concentration of the fluorophore. This ensures the fluorophore concentration remains perfectly constant during titration, isolating quenching effects from dilution effects.

  • Steady-State Fluorescence Quenching:

    • Excite the sample at the carbazole absorption maximum ( λex​≈330−350 nm).

    • Record the emission spectra ( λem​≈350−400 nm) after each incremental addition of the quencher.

    • Extract the peak intensities ( I ) and plot I0​/I versus quencher concentration [Q] according to the Stern-Volmer equation: I0​/I=1+Ksv​[Q] .

  • Time-Correlated Single Photon Counting (TCSPC):

    • Measure the fluorescence lifetime ( τ0​ ) of the carbazole derivative in the absence of the quencher using a pulsed laser source.

    • Measure the lifetime ( τ ) at varying quencher concentrations.

  • Mechanistic Validation:

    • Dynamic Quenching: If the ratio τ0​/τ increases linearly with [Q] and matches the I0​/I plot, the quenching is collisional (e.g., exciplex formation or heavy-atom effect)[2].

    • Static Quenching: If τ0​/τ=1 despite a significant decrease in steady-state intensity, the quencher forms a dark ground-state complex with the fluorophore, meaning only the uncomplexed molecules emit light (e.g., nitroaromatic sensing)[5].

References

  • Source: d-nb.
  • Source: The Journal of Physical Chemistry B (ACS Publications)
  • Source: The Journal of Physical Chemistry (ACS Publications)
  • Title: Laser flash photolysis studies and magnetic field effect on a new heteroexcimer between N-ethylcarbazole and 1,4-dicyanobenzene in homogeneous and heterogeneous media Source: RSC Publishing URL
  • Source: RSC Advances (PMC)
  • Title: Heavy-atom quenching of 9-ethylcarbazole in heterogeneous matrices: Micelles and latexes Source: RIT Scholar Works URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-Ethyl-9H-carbazole
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1-Ethyl-9H-carbazole
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